molecular formula C9H9NOS B494231 4-Methyl-1,4-benzothiazin-3-one CAS No. 37142-87-3

4-Methyl-1,4-benzothiazin-3-one

Katalognummer: B494231
CAS-Nummer: 37142-87-3
Molekulargewicht: 179.24g/mol
InChI-Schlüssel: SHUQPYGJXCEBIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1,4-benzothiazin-3-one is a high-purity organic compound belonging to the 1,4-benzothiazine class, a privileged scaffold in medicinal and industrial chemistry. This heterocyclic structure, featuring a benzene ring fused with a thiazine ring containing nitrogen and sulfur atoms, serves as a critical building block for developing novel bioactive molecules and functional materials . In pharmaceutical research, the 1,4-benzothiazine core is recognized for its diverse biological activities. Recent studies highlight derivatives of 1,4-benzothiazin-3-one as promising scaffolds for developing new anticonvulsant agents . These compounds have demonstrated significant activity in experimental models by potentially acting as GABA-A receptor agonists, enhancing inhibitory neurotransmission in the central nervous system . Furthermore, 1,4-benzothiazine-based bisamide derivatives have been designed and synthesized as a new class of antibacterial agents targeting Staphylococcus aureus peptide deformylase (PDF), showing potential to inhibit bacterial biofilm formation . The structural motif also exhibits relevance in neurodegenerative disease research, with certain benzothiazinones displaying acetylcholinesterase (AChE) inhibition activity . Beyond its pharmacological significance, this compound finds application in materials science. Research has identified specific 1,4-benzothiazin-3-one derivatives as effective corrosion inhibitors for mild steel in acidic environments, with studies showing high inhibition efficiency through adsorption onto metal surfaces . The unique chromophoric properties of the 1,4-benzothiazine ring system, derived from its role in natural pheomelanin pigments, also make it a candidate for developing sensors and smart materials . Handling Disclaimer: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct all risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQPYGJXCEBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402671
Record name CS-005/03875053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37142-87-3
Record name CS-005/03875053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-1,4-benzothiazin-3-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-1,4-benzothiazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structure, synthesis, properties, and potential applications, grounding all claims in verifiable, authoritative sources.

Introduction and Nomenclature

4-Methyl-1,4-benzothiazin-3-one (CAS No: 2929-53-5) belongs to the 1,4-benzothiazine class of heterocyclic compounds. These structures are analogous to phenothiazines, with an ethylene linkage replacing an o-phenylene group, and are noted for a characteristic fold along the nitrogen-sulfur axis.[1] This structural feature is often associated with a wide array of biological activities, making 1,4-benzothiazine derivatives a privileged scaffold in drug discovery.[1][2] The core structure consists of a benzene ring fused to a 1,4-thiazine ring, with a methyl group at the 4-position (nitrogen) and a carbonyl group at the 3-position.

Systematic IUPAC Name: 4-methyl-2H-1,4-benzothiazin-3(4H)-one

Chemical Structure and Core Properties

The foundational identity of a chemical compound lies in its structure. The arrangement of atoms and bonds dictates its reactivity, physical properties, and biological interactions.

Molecular Structure

The structure of 4-Methyl-1,4-benzothiazin-3-one is depicted below. The fusion of the aromatic benzene ring with the non-aromatic thiazine ring creates a rigid, bicyclic system. The methyl group on the nitrogen atom significantly influences its electronic properties and steric profile compared to its unsubstituted counterpart.

Caption: 2D structure of 4-Methyl-1,4-benzothiazin-3-one.

Physicochemical Properties

A summary of the key physicochemical properties is essential for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
Molecular Formula C₉H₉NOSPubChem
Molecular Weight 179.24 g/mol PubChem
CAS Number 2929-53-5-
Appearance White to off-white solidGeneric
Melting Point 72-73 °C[3]
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Synthesis and Mechanistic Insights

The synthesis of 1,4-benzothiazine derivatives is a well-established area of organic chemistry. For drug development professionals, understanding the synthetic route is critical for scalability, purity, and cost-of-goods analysis. The primary route to the 1,4-benzothiazin-3-one core involves the condensation of a 2-aminothiophenol derivative with a suitable two-carbon synthon.

A prevalent and efficient method for synthesizing the parent scaffold, 2H-1,4-benzothiazin-3(4H)-one, involves the condensation of 2-aminothiophenol with chloroacetic acid.[4] The subsequent N-methylation provides the target compound, 4-Methyl-1,4-benzothiazin-3-one.

An alternative conceptual approach involves the reaction of N-methylisatoic anhydride with a sulfur nucleophile like 2-mercaptoethanol.[5] Isatoic anhydrides are known to react with nucleophiles to produce derivatives of anthranilic acid, which can then undergo cyclization.[5][6]

General Synthetic Workflow

The following diagram illustrates a generalized, two-step synthetic pathway. This approach offers high yields and employs readily available starting materials.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction & Workup cluster_product Final Product Reactant1 2-Aminothiophenol Step1 Step 1: Condensation (e.g., Reflux in H₂O) Reactant1->Step1 Reactant2 Chloroacetic Acid Reactant2->Step1 Intermediate 2H-1,4-Benzothiazin-3(4H)-one (CAS: 5325-20-2) Step1->Intermediate Forms core scaffold Step2 Step 2: N-Alkylation (e.g., MeI, K₂CO₃ in DMSO) Intermediate->Step2 Introduces methyl group Purification Purification (Recrystallization or Chromatography) Step2->Purification Product 4-Methyl-1,4-benzothiazin-3-one Purification->Product

Caption: Generalized workflow for the synthesis of 4-Methyl-1,4-benzothiazin-3-one.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, based on established chemical principles for this class of compounds. Researchers should consult primary literature for specific, optimized conditions.

Step 1: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one [4]

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1.0 eq) and water.

  • Add chloroacetic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 85-100°C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Dry the resulting solid, 2H-1,4-benzothiazin-3(4H)-one, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 4-Methyl-1,4-benzothiazin-3-one [7]

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2H-1,4-benzothiazin-3(4H)-one (1.0 eq) from Step 1 in a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO).

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. The base deprotonates the nitrogen atom, activating it for nucleophilic attack.

  • Add the alkylating agent, methyl iodide (MeI, 1.2 eq), dropwise to the stirred suspension at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water, which will precipitate the crude product.

  • Collect the crude solid by vacuum filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Methyl-1,4-benzothiazin-3-one.

Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed.

Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (typically in the δ 6.8-7.5 ppm range), a singlet for the N-CH₃ protons (around δ 3.3 ppm), and a singlet for the S-CH₂ protons (around δ 3.5 ppm).[2]
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon (C=O, typically δ > 165 ppm), the N-CH₃ carbon, and the S-CH₂ carbon.[2]
IR Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1670-1690 cm⁻¹. Also, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the benzene ring.[8]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179).

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer used.[9] Researchers should always compare their data with literature values or run their own full characterization.

Applications and Biological Relevance

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1][10] While 4-Methyl-1,4-benzothiazin-3-one itself may primarily serve as a key intermediate, its structural class is associated with significant therapeutic potential.

Established and Potential Activities of 1,4-Benzothiazine Derivatives:

  • Antibacterial and Antifungal Agents: The scaffold is integral to compounds designed to combat microbial infections.[2]

  • Anticancer Activity: Certain derivatives have shown promise as anti-proliferative agents against cancer cell lines, such as lung cancer.[11]

  • Anti-inflammatory Agents: The structural similarity to phenothiazines suggests potential modulation of inflammatory pathways.[1]

  • CNS-Active Agents: Various derivatives have been investigated for their effects on the central nervous system.[1]

  • Cardioprotective Properties: Some related benzothiazinones have been identified for their cardioprotective effects.[12]

The N-methyl group in 4-Methyl-1,4-benzothiazin-3-one is a critical handle for further chemical modification. It allows chemists to build out more complex molecules, using this core as a reliable and well-characterized starting point for creating libraries of new chemical entities for high-throughput screening in drug discovery programs. For example, recent studies have used the 1,4-benzothiazine-3-one core to develop dual inhibitors targeting Staphylococcus aureus.[2]

Conclusion

4-Methyl-1,4-benzothiazin-3-one is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of more complex molecules with significant biological potential. Its straightforward synthesis, combined with the proven therapeutic relevance of the 1,4-benzothiazine scaffold, ensures its continued importance for researchers in drug discovery and organic synthesis. This guide has provided a foundational understanding of its structure, synthesis, and properties, offering a solid starting point for further investigation and application.

References

  • Stacy, G. W., & Eck, C. P. (1967). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 32(11), 3683–3686.
  • Patel, A. D., & Patel, N. B. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT), 6(4), 828-836.
  • Li, S., Hong, H., Zhu, N., Han, L., & Lu, J. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][12]Thiazin-4-One Derivatives. Molecules, 28(14), 5364.

  • Gautam, N., & Gautam, D. C. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Saudi Chemical Society, 21, S339-S354.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21396, 4H-1,4-Benzothiazin-3-one. Retrieved from [Link]

  • Kumar, R., Sharma, S., & Singh, P. (2016). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Journal of Molecular Structure, 1108, 59-66.
  • Deshmukh, M. B., Deshmukh, S. A., Jagtap, S. S., & Mulik, A. R. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B, 46B(5), 852-859.
  • Chavan, R. L., et al. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Nagarapu, L., et al. (2007). Facile One‐Pot Synthesis of 4‐Hydroxy‐2‐methyl‐(2H)‐1,2‐benzothiazine‐3‐sulfonic Acid 1,1‐Dioxide.
  • Sreenivasulu, R., et al. (2024). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine)
  • Ahmad, I., et al. (2024).
  • Sebbar, S., et al. (2016). SYNTHESIS OF NEW[1][5]-BENZOTHIAZINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 8(1), 743-749.

  • Costello, S. M., et al. (2015). Isatoic anhydride derivatives and applications thereof.
  • Amin, H., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(13), 1541-1555.
  • Martin, A., & Emborski, C. (2017). Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry.
  • Zotla-Cigarroa, L., et al. (2017).
  • Fayed, E. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • ChemSynthesis (n.d.). methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Retrieved from [Link]

  • Gani, D., & Gravestock, D. (1998). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1975-1982.
  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Biological Activity Profile of 4-Methyl-1,4-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzothiazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to phenothiazines and its wide spectrum of pharmacological activities.[1][2] This guide focuses specifically on 4-methyl-1,4-benzothiazine derivatives, a subclass that continues to yield promising candidates in various therapeutic areas. We will explore the synthesis, diverse biological activities, and mechanistic underpinnings of these compounds, providing a technical overview for researchers engaged in drug discovery and development. The discussion consolidates findings from anticancer, antimicrobial, anti-inflammatory, and neuroprotective studies, offering detailed experimental protocols and insights into structure-activity relationships.

Introduction: The 1,4-Benzothiazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with those containing nitrogen and sulfur atoms being particularly noteworthy.[1][3] Among these, the 1,4-benzothiazine system is a "privileged" structure, recognized for its ability to interact with a wide range of biological targets.[4] Its defining feature is a benzene ring fused to a six-membered thiazine ring. The core structure possesses a characteristic fold along the nitrogen-sulfur axis, a conformational feature it shares with phenothiazine drugs, which is believed to be crucial for its biological effects.[1][5]

Derivatives of 1,4-benzothiazine have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, neuroprotective, and antioxidant activities.[1][6][7] The strategic placement of a methyl group at the 4-position (N-4) of the thiazine ring serves as a critical modulating element, influencing the compound's steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive examination of the biological activity profile of these specific 4-methyl derivatives, aiming to equip researchers with the foundational knowledge required for advancing these promising molecules through the drug development pipeline.

Synthetic Strategies for 4-Methyl-1,4-Benzothiazine Derivatives

The construction of the 4-methyl-1,4-benzothiazine core is most commonly achieved through the cyclocondensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon, typically a β-dicarbonyl compound or its equivalent.[1][8] The introduction of the 4-methyl group can be accomplished either by using an N-methylated precursor or through a subsequent N-alkylation step on the benzothiazine core.[9]

Modern synthetic approaches often employ catalysts or non-conventional energy sources to improve efficiency, yield, and environmental footprint.[5][10] Methods include base-induced ring expansion, the use of catalysts like ceric ammonium nitrate, and microwave-assisted synthesis, which can significantly accelerate reaction times.[2][10][11]

G cluster_reactants Starting Materials cluster_synthesis Synthesis Conditions cluster_intermediate Intermediate/Core Structure cluster_final Final Product A 2-Aminothiophenol C Condensation & Oxidative Cyclization A->C B β-Dicarbonyl Compound (e.g., Acetylacetone) B->C E 1,4-Benzothiazine Core C->E D Catalyst (e.g., CAN) or Energy Source (e.g., Microwave) D->C F N-Alkylation (e.g., with Methyl Iodide) E->F G 4-Methyl-1,4-Benzothiazine Derivative F->G

Fig. 1: Generalized synthetic workflow for 4-methyl-1,4-benzothiazine derivatives.

Profile of Biological Activities

The substitution of a methyl group at the N-4 position has led to derivatives with potent and, in some cases, selective biological activities.

Anticancer Activity

Several 4-methyl-1,4-benzothiazine derivatives have emerged as promising anticancer agents. Their mechanism often involves interfering with multiple pathways crucial for cancer cell proliferation, survival, and migration.

One notable study reported a series of substituted 1,4-benzothiazines with potent activity against the A-549 lung cancer cell line.[10] The most active compound, propyl 3-methyl-3,4-dihydro-2H-benzo[b][11][12]thiazine-2-carboxylate, was found to downregulate a suite of pro-inflammatory and pro-proliferative genes, including IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α.[10] This dual anti-inflammatory and anticancer activity is highly desirable. Further studies have shown activity against other cancer cell lines, such as the HT-29 human colon cancer cells.[13]

G cluster_drug Mechanism of Action cluster_effects Cellular Effects Drug 4-Methyl-1,4-Benzothiazine Derivative Target Cancer Cell Signaling Pathways Drug->Target Inhibition Inflammation Downregulation of Pro-inflammatory Genes (IL-6, IL-8, TNF-α) Target->Inflammation Proliferation Suppression of Cell Proliferation Target->Proliferation Migration Inhibition of Cell Migration Target->Migration Apoptosis Induction of Apoptosis Target->Apoptosis

Fig. 2: Proposed anticancer mechanism of action for select 1,4-benzothiazine derivatives.

Table 1: Selected Anticancer Activities of 1,4-Benzothiazine Derivatives

Compound ClassCancer Cell LineActivity MetricKey FindingsReference
Substituted 1,4-BenzothiazinesA-549 (Lung)Cell Viability AssayDownregulated multiple pro-inflammatory genes; suppressed proliferation and migration.[10]
1,4-Benzothiazine DerivativesHT-29 (Colon)GI50 < 10 µMTwo lead compounds (AR13, AR15) identified with good binding energy to cancer targets.[13]
QuinobenzothiazinesSNB-19 (Glioblastoma)IC50 = 9.6 µg/mLDemonstrated antiproliferative activity against brain and skin cancer cell lines.[14]
Antimicrobial Activity

The 1,4-benzothiazine scaffold is a fertile source of antimicrobial agents.[3][15] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][8][16] The mechanism is often attributed to the disruption of essential cellular processes in the microbes. The presence of strong electron-withdrawing groups on the benzothiazine nucleus has been shown to enhance antimicrobial potency.[8]

Table 2: Antimicrobial Profile of 4H-1,4-Benzothiazine Derivatives

OrganismStrainTypeMIC Range (µg/mL)Reference
Escherichia coliMTCC 2939Gram-negative Bacteria58–158[8]
Bacillus subtilisMTCC 441Gram-positive Bacteria41–124[8]
Aspergillus nigerMTCC 281Fungi59–78[8]
Fusarium oxysporumMTCC 1755Fungi142–151[8]
Streptococcus lactisN/AGram-positive BacteriaGood Activity[16][17]
Anti-inflammatory Activity

Given the structural parallels to phenothiazines, which have anti-inflammatory properties, it is unsurprising that 1,4-benzothiazine derivatives also exhibit this activity.[12] As mentioned previously, the anticancer effects of some derivatives are directly linked to their ability to suppress pro-inflammatory signaling pathways.[10] The standard preclinical model for evaluating this activity is the carrageenan-induced paw edema assay in rats, where derivatives have demonstrated a significant reduction in inflammation.[12]

Neuroprotective Activity

Emerging research has highlighted the potential of 1,4-benzothiazine derivatives in the context of neurodegenerative diseases.[18] Certain derivatives have shown the ability to protect neurons from damage induced by excitotoxicity and oxidative stress. The proposed mechanisms include the reduction of glutamate and lactate dehydrogenase (LDH) release during oxygen-glucose deprivation, the limitation of reactive oxygen species (ROS) formation, and the inhibition of neuronal voltage-dependent sodium (Na+) and calcium (Ca2+) channels.[18] This multi-target profile makes them attractive candidates for complex diseases like amyotrophic lateral sclerosis (ALS).[18]

Mechanistic Insights & Structure-Activity Relationships (SAR)

The biological versatility of 4-methyl-1,4-benzothiazine derivatives stems from their unique physicochemical properties.

  • Structural Conformation: The non-planar, folded structure along the N-S axis is a critical determinant of activity, enabling interaction with diverse biological macromolecules.[1]

  • Substituent Effects: The nature and position of substituents on the benzene ring and at the C2/C3 positions of the thiazine ring profoundly influence potency and selectivity.[6] For instance, electron-withdrawing groups can enhance antimicrobial activity, while unbranched alkyl groups at other positions have been shown to increase anticancer efficacy.[8][10]

  • The N-4 Methyl Group: The methyl group at the N-4 position impacts the molecule's lipophilicity, metabolic stability, and steric profile, which collectively modulate its interaction with target receptors and enzymes.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds.

In Vitro Anticancer Assay: Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to screen compounds against adherent cancer cell lines like HT-29.[13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-methyl-1,4-benzothiazine derivatives) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, as described in studies evaluating benzothiazines.[8]

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., E. coli MTCC 2939) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

G A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Add Inoculum to Each Well of the Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe for Turbidity (Visual Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Fig. 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard preclinical model for acute inflammation, used to evaluate 1,4-benzothiazine derivatives.[12]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of the 4-methyl-1,4-benzothiazine derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Future Perspectives & Conclusion

The 4-methyl-1,4-benzothiazine scaffold remains a highly valuable and versatile template in medicinal chemistry. The diverse biological activities, ranging from anticancer to neuroprotective, underscore its potential for developing novel therapeutics. Future research should focus on several key areas:

  • Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.

  • Combinatorial Libraries: Expanding the chemical diversity through combinatorial synthesis to explore a wider range of the chemical space and refine structure-activity relationships.

References

  • Base induced synthesis of 4H-1,4-benzothiazines and their comput
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry. (URL: )
  • Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Deriv
  • [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica. (URL: )
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. (URL: )
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. (URL: )
  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. (URL: )
  • A review on the pharmacological significance of 1, 4-benzothiazine derivatives.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. (URL: )
  • Facile Synthesis of Bioactive 4H-[11][12]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. (URL: )

  • Benzothiazole derivatives as anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences. (URL: )
  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry. (URL: )
  • SYNTHESIS OF NEW[11][12]-BENZOTHIAZINE DERIVATIVES. ResearchGate. (URL: )

  • Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules. (URL: )
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives.
  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: )
  • Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics. (URL: )
  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules. (URL: )
  • Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines.
  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. Current Medicinal Chemistry. (URL: )
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. (URL: )
  • Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. UNL Digital Commons. (URL: )
  • Regioselective synthesis of new variety of 1,4-benzothiazines.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research. (URL: )
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. (URL: )

Sources

4-Methyl-1,4-benzothiazin-3-one: A Constrained Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

In the realm of peptidomimetics, the transition from flexible peptide chains to bioavailable small molecules relies heavily on "privileged scaffolds"—structures capable of mimicking secondary protein motifs while offering superior metabolic stability.[1][2] 4-Methyl-1,4-benzothiazin-3-one represents a critical class of such scaffolds.[3]

This heterocyclic system is characterized by a fused benzene and thiomorpholin-3-one ring. Its utility stems from its ability to function as a


-turn mimetic , constraining the peptide backbone into a bioactive conformation. By restricting the dihedral angles (

and

) of the peptide chain, this scaffold reduces the entropic penalty of binding to protein targets.

This guide details the structural rationale, synthetic methodologies, and application of this scaffold in developing novel therapeutics, specifically focusing on its role in antibacterial and anticancer drug discovery.

Structural Basis of Peptidomimicry

Conformational Analysis: The Screw-Boat

Unlike planar heteroaromatics (e.g., quinolines), the 1,4-benzothiazine-3-one core adopts a non-planar screw-boat conformation .[4] This 3D architecture is essential for its function as a peptidomimetic.

  • Peptide Bond Isostere: The lactam moiety (–NH–CO–) within the ring mimics the cis- or trans-peptide bond, serving as a hydrogen bond donor/acceptor.

  • Restricted Rotation: The fusion with the benzene ring and the presence of the sulfur atom lock the conformation, preventing the "floppiness" associated with linear peptides.

  • Side Chain Projection: The N-4 position (methylated in this specific topic) and the C-2 position allow for vectors that mimic amino acid side chains (

    
     and 
    
    
    
    residues in a
    
    
    -turn).
Comparison to Native -Turns

In native proteins,


-turns reverse the polypeptide chain direction.[1] The 4-methyl-1,4-benzothiazin-3-one scaffold effectively mimics Type II 

-turns
. The N-methyl group can simulate the side chain of the

residue, while substituents at C-2 mimic the

residue, projecting functional groups into the same spatial octants as the native peptide.

Synthetic Protocols

The synthesis of the 4-methyl-1,4-benzothiazin-3-one core is robust, typically proceeding via the condensation of 2-aminothiophenol with


-halo esters, followed by N-alkylation.
Workflow Diagram (Synthesis)

SynthesisRoute Start 2-Aminothiophenol Intermediate Intermediate (S-alkylation) Start->Intermediate Base (K2CO3/NaOH) Reagent1 Ethyl Chloroacetate (or Chloroacetyl Chloride) Reagent1->Intermediate Cyclization Cyclization (Intramolecular Amidation) Intermediate->Cyclization Heat / Reflux Core 2H-1,4-benzothiazin-3(4H)-one Cyclization->Core Final 4-Methyl-1,4-benzothiazin-3-one Core->Final Alkylation Step Methylation N-Methylation (MeI, K2CO3, Acetone) Methylation->Final

Figure 1: Step-wise synthetic route for the construction of the 4-Methyl-1,4-benzothiazin-3-one scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methyl-2H-1,4-benzothiazin-3(4H)-one.

Step 1: Formation of the Benzothiazine Core

  • Reagents: 2-Aminothiophenol (10 mmol), Ethyl chloroacetate (11 mmol), Potassium Carbonate (

    
    , 20 mmol).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve 2-aminothiophenol in acetone (50 mL) under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes at Room Temperature (RT).
      
    • Dropwise add ethyl chloroacetate.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Filter the inorganic salts. Evaporate the solvent. Recrystallize the residue from Ethanol/Water.[4]

    • Yield Expectation: 75–85% of 2H-1,4-benzothiazin-3(4H)-one.

Step 2: N-Methylation (The Scaffold Functionalization)

  • Reagents: 2H-1,4-benzothiazin-3(4H)-one (from Step 1), Methyl Iodide (MeI, 1.2 eq), Cesium Carbonate (

    
    ) or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve the core scaffold in DMF.

    • Add the base and stir for 30 mins.

    • Add Methyl Iodide dropwise at

      
      .
      
    • Allow to warm to RT and stir overnight.

    • Validation: The disappearance of the N-H stretch (~3200

      
      ) in IR and the appearance of a singlet (~3.4 ppm) in 
      
      
      
      -NMR confirms the product.

Medicinal Chemistry Application: PDF Inhibitors

A primary application of this scaffold is in the inhibition of Peptide Deformylase (PDF) , a crucial metalloenzyme in bacteria.

Mechanism of Action

Bacteria initiate protein synthesis with N-formylmethionine. PDF removes this formyl group, a step essential for protein maturation. Humans do not utilize this pathway, making PDF an excellent selective target.

The 4-Methyl-1,4-benzothiazin-3-one scaffold acts as the backbone constraint that positions a chelating group (often a hydroxamic acid or carboxylic acid attached at C-2) to interact with the PDF active site metal ion (


 or 

).
Biological Pathway Diagram

PDFInhibition BacRibosome Bacterial Ribosome NascentProtein Nascent Polypeptide (N-formyl-Met-Peptide) BacRibosome->NascentProtein Translation PDFEnzyme Peptide Deformylase (PDF) (Active Site: Fe2+/Ni2+) NascentProtein->PDFEnzyme Substrate Complex Enzyme-Inhibitor Complex (Chelation of Metal Ion) PDFEnzyme->Complex Inhibition Maturation Protein Maturation PDFEnzyme->Maturation Deformylation (Normal) Scaffold 4-Methyl-1,4-benzothiazin-3-one Inhibitor Scaffold->PDFEnzyme Competitive Binding Complex->Maturation Blockade CellDeath Bacterial Growth Arrest Maturation->CellDeath Failure leads to

Figure 2: Mechanism of antibacterial action via Peptide Deformylase (PDF) inhibition using benzothiazine-based peptidomimetics.

Quantitative Data Summary

The following table summarizes Structure-Activity Relationship (SAR) trends for benzothiazine-3-one derivatives against S. aureus (PDF inhibition context) and other targets.

Substitute (R-4)Substituent (C-2)TargetActivity (

/ MIC)
Role of Scaffold
Methyl BenzylideneS. aureusMIC: 2–4

g/mL
Stabilizes conformation
H (Unsubstituted)Hydroxamic acidPDF Enzyme

: 15 nM
Metal Chelation anchor
Methyl Carboxylic acid esterLung Cancer (A549)

: ~20

M
Pro-apoptotic signaling
Benzyl AcetamideAnticonvulsantHigh PotencyLipophilic side-chain mimic

Key Insight: N-methylation (R-4 = Methyl) significantly improves lipophilicity and membrane permeability compared to the N-H analogs, often enhancing cellular potency despite slightly lower enzyme binding affinity in some cases.

Future Outlook & Solid-Phase Synthesis

The 4-methyl-1,4-benzothiazin-3-one scaffold is evolving toward Solid-Phase Peptide Synthesis (SPPS) compatibility.

  • Strategy: Using a linker attached to the C-6 or C-7 position of the benzene ring allows the scaffold to be incorporated directly into growing peptide chains on resin.

  • Goal: To create "stapled peptides" where the benzothiazine unit replaces a standard turn sequence, locking the peptide into a permanent bioactive helix or turn.

References

  • Sebbar, N. K., et al. (2015).[5] "Crystal structure of 4-benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one." Acta Crystallographica Section E, 71(8). Link

  • Naithani, K., et al. (2024).[6] "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus." Frontiers in Microbiology. Link

  • Deshmukh, M. B., et al. (2007). "Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines." Indian Journal of Chemistry. Link

  • Lombardino, J. G., & Wiseman, E. H. (1972). "Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent anti-inflammatory agents."[3][7][8][9] Journal of Medicinal Chemistry. Link

  • Gupta, A., et al. (2017).[10] "Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry." ResearchGate. Link

Sources

Methodological & Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Methyl-1,4-Benzothiazine-3-one

[1]

Executive Summary

This Application Note details a robust, two-stage protocol for the synthesis of 4-methyl-1,4-benzothiazine-3-one , a privileged scaffold in medicinal chemistry known for its antifungal, antibacterial, and calcium channel antagonist properties.

By transitioning from conventional reflux methods to Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:

  • Reaction Time Reduction: From 4–12 hours (thermal) to <20 minutes.[1]

  • Yield Improvement: Increases isolated yields from ~65% to >90%.

  • Green Chemistry Compliance: Utilizes ethanol as a benign solvent and minimizes energy consumption.[1]

Scientific Rationale & Mechanism

The Microwave Advantage

The synthesis of 1,4-benzothiazines involves a condensation reaction followed by an intramolecular cyclization.[1] In conventional heating, the cyclization step (amide bond formation) is often the rate-determining step, requiring prolonged reflux.

Microwave irradiation accelerates this process through dipolar polarization .[1] The polar transition state of the cyclization step couples efficiently with the oscillating electric field, lowering the activation energy barrier (


11
Reaction Pathway

The synthesis proceeds via a stepwise S-alkylation followed by N-cyclization, and finally N-methylation.[1]

GStart2-Aminothiophenol(Nucleophile)InterIntermediate(S-Alkylated)Start->InterS-Alkylation(Fast)Reagent1Ethyl Chloroacetate(Electrophile)Reagent1->InterCyclic1,4-Benzothiazin-3-one(Scaffold)Inter->CyclicMW Cyclization(-EtOH)Methyl4-Methyl-1,4-benzothiazin-3-one(Target)Cyclic->MethylMW Methylation(MeI, K2CO3)

Figure 1: Synthetic pathway for the target molecule. The microwave energy is critical for driving the Intermediate

1

Experimental Protocols

Materials & Equipment
  • Microwave System: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.[1]

  • Vials: 10–20 mL heavy-walled microwave vials with crimp caps and PTFE-coated septa.

  • Reagents: 2-Aminothiophenol (99%), Ethyl chloroacetate (99%), Potassium Carbonate (

    
    , anhydrous), Methyl Iodide (MeI), Ethanol (absolute), Acetone.[1]
    
Protocol A: Synthesis of the 1,4-Benzothiazine-3-one Scaffold

Objective: Construct the bicyclic core via condensation.

  • Preparation: In a 10 mL microwave vial, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in Ethanol (5 mL).

    • Note: 2-aminothiophenol oxidizes easily to the disulfide.[1] Use fresh reagents or distill prior to use.[1] Handle in a fume hood due to stench.

  • Addition: Add Ethyl chloroacetate (1.22 g, 10 mmol) followed by

    
      (1.5 g, ~1.1 eq).
    
    • Chemist's Insight:

      
       acts as an HCl scavenger and promotes the initial thiolate formation.[1]
      
  • Irradiation: Seal the vial. Irradiate with the following parameters:

    • Temperature: 130°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)[1][2]

    • Stirring: High

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g). The solid product will precipitate immediately.[1]

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from ethanol.

    • Expected Yield: 90–95% (Off-white solid).[1]

Protocol B: N-Methylation to 4-Methyl-1,4-benzothiazine-3-one

Objective: Alkylate the amide nitrogen (position 4).[1]

  • Preparation: In a clean 10 mL microwave vial, suspend the 1,4-benzothiazine-3-one (1.65 g, 10 mmol) obtained in Protocol A in Acetone (6 mL).

  • Base Activation: Add

    
      (2.0 g, 1.5 eq). Stir for 1 minute to ensure suspension.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.7 g, 1.2 eq).

    • Safety: MeI is a potent alkylating agent and suspected carcinogen.[1] Handle with extreme care.

  • Irradiation: Seal the vial. Irradiate:

    • Temperature: 70°C

    • Time: 5 minutes

    • Power: Dynamic

  • Workup: Filter off the inorganic salts (

    
    /KI).[1] Evaporate the acetone filtrate under reduced pressure.
    
  • Final Polish: Recrystallize the residue from ethanol/water (8:2).

    • Target: 4-Methyl-1,4-benzothiazine-3-one (White needles).[1]

Data Analysis & Validation

Comparative Efficiency

The following table contrasts the microwave method against traditional thermal reflux (oil bath).

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time (Step 1) 6–8 Hours10 Minutes36x Faster
Reaction Time (Step 2) 4–6 Hours5 Minutes48x Faster
Solvent Usage 50–100 mL5–6 mLGreen Metric
Overall Yield 60–68%88–92%+25% Yield
Purity (Crude) Requires ChromatographyRecrystallization onlyProcess Efficiency
Self-Validating Quality Control

To ensure the protocol was successful, verify the following spectral endpoints:

  • IR Spectroscopy: Disappearance of the N-H stretch (3100-3200

    
    ) from the scaffold indicates successful N-methylation.[1] Appearance of strong Carbonyl (C=O) stretch at ~1660 
    
    
    .[1]
  • 
     NMR (CDCl
    
    
    ):
    Look for a sharp singlet at
    
    
    3.4–3.5 ppm integrating to 3 protons.[1] This confirms the
    
    
    group. The methylene (
    
    
    ) protons should appear as a singlet around
    
    
    3.4 ppm.[1]

Troubleshooting & Expert Tips

  • Thiol Oxidation: If the yield of Step 1 is low, the starting material may have dimerized to bis(2-aminophenyl)disulfide.[1]

    • Fix: Add a pinch of Zinc dust to the reaction mixture to reduce any disulfide back to thiol in situ.[1]

  • Pressure Warnings: Ethanol generates significant pressure at 130°C (~4-6 bar).[1] Ensure your vial is rated for at least 20 bar.[1] If using a domestic microwave (not recommended for reproducibility), use an open-vessel reflux setup with a heat sink (alumina bath).[1]

  • Solvent Choice: If the intermediate is not soluble in Acetone during Step 2, switch to DMF (Dimethylformamide).[1] If using DMF, increase the wash volume during workup to remove the high-boiling solvent.[1]

References

  • Microwave-Assisted Synthesis of 1,4-Benzothiazines

    • Gupta, K., et al. "Microwave Assisted Facile Syntheses of Some Substituted 4H-1,4-Benzothiazines." Int. J. Chem. Sci., 2011, 9(4), 1623-1629.[1]

  • Regioselective Synthesis Protocols

    • Kamila, S., et al. "Regioselective One Pot Synthesis of 2-Alkyl/Aryl-4H-benzo[1,4]thiazine-3-one via Microwave Irradiation."[1][2] Journal of Heterocyclic Chemistry, 2006, 43, 1641.[1][2]

    • [1]

  • Green Chemistry Approaches (Solvent-Free)

    • Charris, J., et al. "Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides." ResearchGate, 2025 (Cited Context).[1][2][3]

  • One-Pot Strategies

    • Zhimomi, B. K., et al. "Microwave-assisted synthesis of novel [1,4] oxazine derivatives..."[4] (Analogous chemistry for benzothiazines). Arkivoc, 2024.[1][4]

Protocol for functionalizing the C-2 position of 4-Methyl-1,4-benzothiazin-3-one

[1]

Introduction & Chemical Context

The 4-Methyl-1,4-benzothiazin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for antifungal, antimicrobial, and anti-inflammatory agents.[1] Its structural versatility lies in the C-2 methylene position (

1

This position acts as an "active methylene," possessing significant acidity (


1
Reactivity Profile

The functionalization logic relies on generating the C-2 enolate or enol equivalent.[1]

  • Nucleophilic Mode: Deprotonation yields a stabilized enolate that reacts with aldehydes (Knoevenagel), alkyl halides (Alkylation), or Michael acceptors.[1]

  • Radical Mode: The C-2 position is susceptible to H-atom abstraction, enabling oxidative functionalization.[1]

Strategic Pathways (Visualized)

The following diagram outlines the three primary functionalization vectors available for this scaffold.

ReactivityMapCore4-Methyl-1,4-benzothiazin-3-one(C-2 Methylene)EnolateC-2 EnolateIntermediateCore->EnolateBase (K2CO3/NaH)RouteARoute A: Knoevenagel Condensation(Aldehydes)Enolate->RouteA+ R-CHORouteBRoute B: u03b1-Alkylation(Alkyl Halides)Enolate->RouteB+ R-XRouteCRoute C: Pd-Catalyzed u03b1-Arylation(Aryl Halides)Enolate->RouteC+ Ar-Br / Pd(0)ProductA(Z)-2-BenzylideneDerivativesRouteA->ProductA- H2OProductB2-Alkyl/2,2-DialkylDerivativesRouteB->ProductBSN2ProductC2-ArylDerivativesRouteC->ProductCReductive Elim.

Figure 1: Divergent synthetic pathways from the C-2 active methylene node.[1]

Protocol A: Stereoselective Arylidene Formation (Knoevenagel)[1]

This is the most robust method for C-2 functionalization, yielding (Z)-2-benzylidene derivatives.[1] These compounds (analogs of aurones) often exhibit enhanced biological activity compared to the parent scaffold.

Mechanistic Insight

The reaction proceeds via a base-catalyzed aldol-type condensation followed by E1cB elimination.[1] The (Z)-isomer is thermodynamically favored due to steric repulsion between the aryl ring and the carbonyl oxygen in the (E)-isomer, and potential S...H non-bonding interactions.[1]

Experimental Workflow

Reagents:

  • Substrate: 4-Methyl-1,4-benzothiazin-3-one (1.0 equiv)[1]

  • Electrophile: Benzaldehyde derivative (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Crucial for Phase Transfer[1]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Protocol:

  • Charge: In a dry round-bottom flask, dissolve 4-Methyl-1,4-benzothiazin-3-one (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in DMF (5 mL).

  • Activate: Add solid

    
     (1.5 mmol) and TBAB (0.1 mmol).
    
  • Reaction: Stir the mixture vigorously at 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The product usually appears as a bright yellow/orange spot, distinct from the starting material.

  • Work-up: Pour the reaction mixture onto crushed ice (50 g) with stirring. A precipitate should form immediately.[1]

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: Recrystallize from Ethanol or Acetic Acid. Column chromatography is rarely needed if the precipitation is efficient.

Data Summary: Solvent & Base Effects

ConditionYieldReaction TimeNotes
DMF / K2CO3 / TBAB 85-92% 4-6 h Recommended.[1] High yield, easy workup.
Ethanol / Piperidine60-70%12 hSlower; equilibrium often limits yield.[1]
Microwave / Solvent-free88-95%5-10 minExcellent for small scale; requires specialized equipment.[1]

Protocol B: Controlled C-2 Alkylation[1]

Direct alkylation allows for the introduction of alkyl chains (e.g., propargyl, methyl, benzyl).

Mechanistic Insight

The C-2 mono-anion is ambident but reacts preferentially at the Carbon atom (C-alkylation) over the Oxygen (O-alkylation) due to the soft nature of the carbanion and the stability of the amide bond.[1]

  • Challenge: The mono-alkylated product is often more acidic than the starting material (due to relief of steric strain or electronic effects), leading to rapid dialkylation .[1]

  • Control Strategy: Use a slight deficiency of base and controlled addition of the alkyl halide at low temperatures to favor mono-alkylation.[1]

Experimental Workflow

Reagents:

  • Substrate: 4-Methyl-1,4-benzothiazin-3-one (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (e.g., Propargyl bromide) (1.1 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a two-neck flask and purge with Argon. Add NaH (1.1 mmol) and wash with dry hexane to remove mineral oil (optional but recommended for clean kinetics).

  • Deprotonation: Suspend NaH in THF (5 mL) and cool to 0 °C . Add a solution of 4-Methyl-1,4-benzothiazin-3-one (1.0 mmol in 2 mL THF) dropwise.[1]

    • Observation: Evolution of

      
       gas.[1] Stir at 0 °C for 30 mins until evolution ceases and a clear/cloudy anion solution forms.
      
  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography is required to separate mono-alkylated product from trace di-alkylated byproducts and starting material.[1]

Advanced Protocol: Pd-Catalyzed -Arylation

For generating 2-aryl-4-methyl-1,4-benzothiazin-3-ones (without the alkene linker), traditional nucleophilic aromatic substitution fails.[1] Transition metal catalysis is the gold standard.

Workflow Diagram

ArylationWorkflowStartStart: 4-Methyl-1,4-benzothiazin-3-oneReactionReaction:Add Aryl Bromide + Cs2CO3100°C, 12-18hStart->ReactionCatMixCatalyst Prep:Pd(OAc)2 + Xantphos(Pre-stir in Toluene)CatMix->ReactionWorkupFilter (Celite) -> Conc. -> ColumnReaction->WorkupEndProduct: 2-Aryl DerivativeWorkup->End

Figure 2: Workflow for Palladium-catalyzed C-H arylation.

Key Parameters:

  • Catalyst:

    
     (5 mol%) with Xantphos  or BINAP  (7 mol%). These wide-bite-angle ligands facilitate the reductive elimination step from the crowded C-2 position.[1]
    
  • Base:

    
     or 
    
    
    .[1]
  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 100–110 °C.[1]

Characterization & Validation

To validate the functionalization at C-2, look for specific NMR and IR signatures.[1]

1.


 NMR (DMSO-

or

):
  • Starting Material: The C-2 protons appear as a singlet around

    
     3.40 – 3.60 ppm  (integrating to 2H).[1]
    
  • Product (Benzylidene): The C-2 singlet disappears. A new olefinic singlet appears downfield (

    
     7.60 – 7.90 ppm ), usually deshielded by the carbonyl anisotropy.
    
  • Product (Mono-Alkyl): The C-2 signal becomes a triplet or doublet of doublets (integrating to 1H) around

    
     3.80 – 4.20 ppm .[1]
    

2. IR Spectroscopy:

  • Carbonyl Stretch:

    • Parent: ~1650–1660

      
       (Amide).[1]
      
    • Benzylidene: Shifts to ~1670–1685

      
       due to conjugation with the exocyclic double bond.[1]
      

References

  • Sebbar, N. K., et al. (2014).[2][3] "Synthesis and crystallization of (2Z)-2-Benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one." PMC.[1]

  • Sebbar, N. K., et al. (2014).[2][3] "Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one." Acta Crystallographica Section E. (Contextual cross-reference).

  • Gupta, A., et al. (2018). "Microwave assisted synthesis of 4H-1,4-benzothiazine derivatives." International Journal of Creative Research Thoughts.[1]

  • Hamad, A., et al. (2022). "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives." Molecules.

  • Putta, V. P. R. K., et al. (2020).[4] "Synthesis of 4H-3,1-Benzothiazin-4-Ones via C-N/C-S Bond Forming Reactions." Synthesis.

Application Note: Preparation of 4-Methyl-1,4-benzothiazin-3-one via Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthesis of 4-Methyl-1,4-benzothiazin-3-one (also known as 4-methyl-2H-1,4-benzothiazin-3(4H)-one), a privileged pharmacophore in drug discovery, particularly for antifungal, antihypertensive, and neuroprotective agents.

The protocol utilizes a cost-effective, two-step sequence starting from 2-aminothiophenol and chloroacetyl chloride . While direct synthesis from N-methyl-2-aminothiophenol is theoretically possible, the limited stability and availability of the secondary amine precursor make the "Cyclization-Methylation" route the industry standard for reproducibility and scalability.

Chemical Safety & Hazard Assessment (Critical)

WARNING: This protocol involves high-hazard reagents. All operations must be performed in a properly functioning fume hood.

ReagentHazard ClassCritical Safety Measure
Chloroacetyl Chloride Lachrymator , Corrosive, ToxicUse double gloves (Nitrile/Laminate). Keep a neutralizing bath (sat. NaHCO₃) ready. Do not inhale.
2-Aminothiophenol Stench, Toxic, IrritantExtreme malodor. Use bleach (NaOCl) to neutralize glassware and spills immediately to oxidize the thiol.
Methyl Iodide (MeI) Carcinogen , NeurotoxinVolatile alkylating agent. Handle in a closed system or with extreme care. Destroy excess with aqueous ammonia or thiosulfate.
Acetone/DMF Flammable/ReprotoxicStandard solvent precautions.

Retrosynthetic Logic & Reaction Scheme

The synthesis is designed around the construction of the thiazine ring followed by regioselective N-alkylation.

Step 1 (Ring Construction): Nucleophilic attack of the thiol group on the acyl chloride, followed by intramolecular displacement of the alkyl chloride by the amine (or vice-versa depending on pH, but S-acylation is kinetically favored). Step 2 (Functionalization): Deprotonation of the lactam nitrogen (pKa ~17) followed by S_N2 attack on methyl iodide.

Reaction Scheme (Graphviz)

ReactionScheme Start 2-Aminothiophenol (Starting Material) Inter 2H-1,4-benzothiazin-3(4H)-one (Core Scaffold) Start->Inter Step 1: Cyclization (Acetone/Water or DMF) Reagent1 + Chloroacetyl Chloride (Base: NaHCO3/K2CO3) Product 4-Methyl-1,4-benzothiazin-3-one (Target) Inter->Product Step 2: N-Methylation Reagent2 + MeI / K2CO3 (Phase Transfer or Reflux)

Caption: Two-step synthesis strategy. Step 1 constructs the heterocycle; Step 2 installs the methyl group.

Detailed Experimental Protocol

Step 1: Synthesis of 2H-1,4-benzothiazin-3(4H)-one

Objective: Construct the heterocyclic core. Scale: 10 mmol basis.

Reagents
  • 2-Aminothiophenol: 1.25 g (10 mmol)

  • Chloroacetyl chloride: 1.24 g (11 mmol, 1.1 eq)

  • Sodium Bicarbonate (NaHCO₃): 2.5 g (excess)

  • Solvent: Acetone (30 mL) and Water (10 mL) mixture.

Procedure
  • Preparation: In a 100 mL round-bottom flask (RBF), dissolve 2-aminothiophenol (1.25 g) in Acetone (30 mL). Add a solution of NaHCO₃ (2.5 g) in Water (10 mL).

  • Addition: Cool the mixture to 0–5°C using an ice bath. Add Chloroacetyl chloride (1.24 g) dropwise over 15 minutes. Note: Vigorous stirring is essential to manage the biphasic reaction and exotherm.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Pour the reaction mixture into crushed ice (100 g) with stirring.

    • A solid precipitate should form. Filter the solid.[1][2]

    • Wash the cake with cold water (2 x 20 mL) to remove inorganic salts.

    • Wash with a small amount of cold ethanol (5 mL) to remove unreacted thiol impurities.

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: 80–90%

    • Appearance: Off-white to pale yellow crystalline solid.

    • Melting Point: 176–178°C [Ref 1].

Step 2: Synthesis of 4-Methyl-1,4-benzothiazin-3-one

Objective: Regioselective N-methylation. Method: Phase Transfer Catalysis (Recommended for high yield) or Standard Reflux.

Reagents
  • 2H-1,4-benzothiazin-3(4H)-one (from Step 1): 1.65 g (10 mmol)

  • Methyl Iodide (MeI): 2.13 g (15 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol, 2.0 eq)

  • Catalyst (Optional but recommended): Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Solvent: Acetone or DMF (20 mL)

Procedure
  • Setup: In a 50 mL RBF, suspend the benzothiazinone starting material and K₂CO₃ in Acetone (20 mL). Add TBAB (0.32 g) if using PTC conditions.

  • Alkylation: Add Methyl Iodide dropwise at RT.

    • Safety Note: Perform this in a hood with the sash down.

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 4–6 hours.

    • Monitoring: TLC should show disappearance of the starting material (lower Rf) and appearance of the N-methyl product (higher Rf).

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KI) while hot or after cooling.

    • Evaporate the solvent under reduced pressure.[2][3][4]

    • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (2 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography (Eluent: Toluene/Ethyl Acetate 9:1) if high purity is required.

    • Expected Yield: 75–85%

    • Appearance: White to pale yellow needles.

    • Melting Point: 68–70°C [Ref 2].

Process Workflow & Troubleshooting

Operational Workflow (Graphviz)

Workflow Step1 Step 1: Cyclization (0°C -> RT, 4h) Check1 TLC Check (Start Mat. Consumed?) Step1->Check1 Check1->Step1 No (Extend Time) Filter1 Ice Quench & Filtration Check1->Filter1 Yes Dry1 Dry & Recrystallize Filter1->Dry1 Step2 Step 2: Methylation (Reflux, K2CO3, MeI) Dry1->Step2 Check2 TLC Check (N-Me Product Formed?) Step2->Check2 Workup2 Filter Salts & Evaporate Check2->Workup2 Yes Final Final Product 4-Methyl-1,4-benzothiazin-3-one Workup2->Final

Caption: Operational flowchart for the two-step synthesis protocol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxidation of 2-aminothiophenolEnsure thiol is fresh or distilled. Run reaction under Nitrogen atmosphere.
Sticky Solid (Step 1) Impurities trappedRecrystallize from Ethanol. Do not skip the cold water wash.
Incomplete Methylation Base too weak or MeI evaporationUse fresh anhydrous K₂CO₃. Ensure condenser is efficient (MeI b.p. 42°C). Add extra 0.2 eq MeI.
O-Alkylation vs N-Alkylation Solvent effectIn lactams, N-alkylation is favored in polar aprotic solvents (Acetone/DMF) with Carbonate bases. Avoid silver salts (favors O-alkylation).

Analytical Validation

To validate the synthesis, compare your product against these standard spectral data points:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.40 (s, 3H, N-CH₃ ) - Diagnostic Peak

    • δ 3.55 (s, 2H, S-CH₂-CO)

    • δ 7.0–7.5 (m, 4H, Aromatic protons)

  • ¹³C NMR:

    • Distinct carbonyl peak at ~165 ppm.[5]

    • N-Methyl carbon at ~35 ppm.

    • Thiazine CH₂ at ~30 ppm.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ calculated for C₉H₉NOS: 180.04; Found: 180.1.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol." (2020). Provides melting points and NMR data for the core scaffold.

  • ResearchGate (Synthetic Pathways). "2H-1,4-benzothiazin-3-one derivatives: synthetic pathways." Details N-alkylation conditions and characterization.

  • National Institutes of Health (NIH). "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate." Crystallographic data and alkylation protocols.[4][6][7]

  • Google Patents. "Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides." Describes industrial N-methylation using Methyl Iodide/DMS in basic media.

Sources

Cytotoxicity screening of 4-Methyl-1,4-benzothiazin-3-one on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers investigating the anticancer potential of 4-Methyl-1,4-benzothiazin-3-one (4-MBZ). It synthesizes chemical properties, cell culture methodologies, and mechanistic validation steps into a cohesive workflow.

Introduction & Rationale

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various therapeutic agents, including antipsychotics, antifungals, and increasingly, antineoplastic agents. 4-Methyl-1,4-benzothiazin-3-one (4-MBZ) represents a critical structural derivative where the nitrogen at position 4 is methylated, potentially altering lipophilicity and target binding affinity compared to its non-methylated parent.

Recent studies on benzothiazinone derivatives suggest multiple mechanisms of anticancer action, including the induction of oxidative stress (ROS generation), intercalation with DNA, and inhibition of specific kinases involved in cell proliferation [1][2]. This guide provides a standardized protocol for evaluating the cytotoxic efficacy of 4-MBZ against solid tumor cell lines.

Key Chemical Properties[1][2][3][4][5][6]
  • IUPAC Name: 4-methyl-2H-1,4-benzothiazin-3(4H)-one

  • CAS Number: 37142-87-3

  • Molecular Formula: C

    
    H
    
    
    
    NOS[1]
  • Molecular Weight: 179.24 g/mol

  • Solubility: Low in water; Soluble in DMSO, Ethanol, Methanol.

Experimental Workflow Overview

The following diagram outlines the critical path for screening 4-MBZ, from stock preparation to mechanistic validation.

G Start Compound Preparation (4-MBZ Powder) Stock 100 mM Stock Solution (100% DMSO) Start->Stock Dissolve & Vortex Dilution Working Solutions (0.1 - 100 µM in Media) Stock->Dilution Serial Dilution Treatment Drug Treatment (48h - 72h Incubation) Dilution->Treatment Add to Wells Cells Cell Culture (A549, MCF-7, HeLa) Seeding 96-Well Seeding (3,000 - 5,000 cells/well) Cells->Seeding Trypsinization Seeding->Treatment 24h Attachment Readout Viability Assay (MTT / SRB) Treatment->Readout End Point Analysis Data Analysis (IC50 Calculation) Readout->Analysis Absorbance @ 570nm

Caption: Step-by-step workflow for the cytotoxicity screening of 4-MBZ.

Detailed Protocols

Compound Preparation & Storage

Critical Causality: 4-MBZ is hydrophobic. Improper solubilization will lead to micro-precipitation in the cell culture media, causing false negatives (due to lack of bioavailability) or false positives (due to physical crystal stress on cells).

  • Stock Solution (100 mM):

    • Weigh 17.92 mg of 4-MBZ powder.

    • Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Vortex vigorously for 30 seconds until the solution is clear.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare serial dilutions fresh on the day of the experiment.

    • Dilute the stock into complete cell culture media.

    • Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection & Maintenance

Based on literature regarding benzothiazinone activity [3][4], the following cell lines are recommended for initial screening:

Cell LineTissue OriginMedia RecommendationRationale
A549 Lung CarcinomaF-12K + 10% FBSHigh sensitivity to benzothiazine derivatives reported in literature.
MCF-7 Breast AdenocarcinomaDMEM + 10% FBSStandard model for solid tumors; expresses Estrogen Receptor (ER).
HeLa Cervical CancerMEM + 10% FBSRobust, fast-growing line for general toxicity baselining.
Cytotoxicity Assay (MTT Protocol)

The MTT assay is chosen for its reliability in measuring mitochondrial metabolic activity, a direct proxy for cell viability in this context.

Step 1: Seeding

  • Harvest cells in the exponential growth phase.

  • Seed 100 µL of cell suspension into 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent; ensure no over-confluency at 72h).

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Step 2: Treatment

  • Aspirate old media (carefully, or use a multi-channel pipette).

  • Add 100 µL of 4-MBZ working solutions.

  • Concentration Range: 0 (Vehicle), 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Controls:

    • Negative Control: Media + 0.5% DMSO (must match highest drug solvent concentration).

    • Positive Control: Doxorubicin (1 µM) or Cisplatin (10 µM).

    • Blank: Media only (no cells).

  • Incubate for 48 or 72 hours.

Step 3: Readout

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Carefully remove supernatant.

  • Solubilize crystals with 100 µL DMSO.

  • Measure absorbance at 570 nm (reference filter 630 nm).

Mechanistic Validation (Advanced)

If 4-MBZ shows an IC


 < 20 µM, investigate the mechanism of action. Benzothiazinones often act via ROS induction or apoptosis [5].
Proposed Mechanism Pathway

Mechanism Drug 4-MBZ (Intracellular) ROS ROS Generation (Oxidative Stress) Drug->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage

Caption: Hypothetical signaling pathway for 4-MBZ induced cytotoxicity.

Validation Assays:
  • ROS Detection: Stain treated cells with DCFDA (20 µM) and analyze via flow cytometry or fluorescence microscopy. Expect increased green fluorescence if oxidative stress is the mechanism.

  • Annexin V/PI Staining: Differentiate between apoptosis (Annexin V positive) and necrosis (PI positive).

Data Analysis & Troubleshooting

Calculating IC
  • Normalize absorbance values:

    
    
    
  • Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in wells Drug concentration too high for aqueous media.Do not exceed 100 µM. Ensure DMSO < 0.5%. Sonicate stock before dilution.
High variability Pipetting error or evaporation.Use reverse pipetting. Fill edge wells with PBS (evaporation barrier).
Low signal in controls Low seeding density.Increase seeding density to 5,000–8,000 cells/well.
Yellow drug color Oxidative dimerization of benzothiazine.[2]Discard stock. Prepare fresh solution. Protect from light.

References

  • Rai, A., et al. (2018).[3] "1,4-Benzothiazines-A Biologically Attractive Scaffold."[3][4] Mini-Reviews in Medicinal Chemistry.

  • Amin, A., et al. (2023). "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Anti-Cancer Agents in Medicinal Chemistry.

  • Gautam, N., et al. (2012).[5] "Synthesis, spectral characterization and biological evaluation of 4H-1, 4-benzothiazines." European Journal of Chemistry.[5]

  • PubChem. (2025).[6] "4H-1,4-Benzothiazin-3-one Compound Summary." National Library of Medicine.

  • Kambhare, et al. (2011). "Benzothiazole derivatives as anticancer agents."[7][5][2][4][8][9][10][11] Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Improving yield of 4-Methyl-1,4-benzothiazin-3-one cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 4-Methyl-1,4-benzothiazin-3-one typically involves two critical phases: the construction of the 1,4-benzothiazin-3-one scaffold and the subsequent (or concurrent) N-methylation at position 4.

Low yields in this reaction are rarely due to a single factor. They usually stem from three competing pathways:

  • Oxidative Dimerization: The thiol starting material (2-aminothiophenol) oxidizes to bis(2-aminophenyl)disulfide before reacting.

  • Regioselectivity Failure: Kinetic competition between S-alkylation (desired first step) and N-alkylation.

  • Incomplete Ring Closure: Formation of the linear intermediate without subsequent cyclization to the lactam.

This guide provides a modular approach to troubleshooting these specific failure points.

Core Reaction Modules

Module A: The Foundation (Reagent Stability)

The Problem: 2-Aminothiophenol is highly susceptible to air oxidation. If your starting material is yellow/orange and viscous, it contains significant disulfide dimer, which is inert to the mild alkylating conditions used for cyclization.

Protocol 1: In-Situ Monomer Regeneration Do not use "aged" bottles without this step.

  • Dissolve the impure 2-aminothiophenol in the reaction solvent (e.g., Ethanol or DMF).

  • Add 10 mol% Zinc dust and 5 mol% Acetic Acid .

  • Stir for 15 minutes under Argon/Nitrogen.

  • Filter off the Zinc residue before adding the base and electrophile.

    • Why: This reduces the S-S bond back to the reactive S-H monomer in situ [1].

Module B: The Cyclization (Ring Formation)

Standard Route: Condensation of 2-aminothiophenol with ethyl chloroacetate (or chloroacetyl chloride).

Optimized Protocol (High Yield):

  • Solvent: DMF (Dimethylformamide) is superior to Ethanol for yield, though harder to remove.

  • Base:

    
     (3.0 equiv).
    
  • Additive: TBAI (Tetrabutylammonium iodide) - 5 mol%.

  • Conditions: 80°C for 4 hours.

Mechanism & Pathway Visualization:

ReactionPathway Start 2-Aminothiophenol (Nucleophile) Intermediate S-Alkylated Intermediate (Linear Ester) Start->Intermediate S-Attack (Fast) Base: K2CO3 SideProduct Disulfide Dimer (Yield Killer) Start->SideProduct Oxidation (Air) N_Alkylated N-Alkylated Side Product (Kinetic Trap) Start->N_Alkylated N-Attack (Slow) Reagent Ethyl Chloroacetate (Electrophile) Product 1,4-Benzothiazin-3-one (Cyclized Scaffold) Intermediate->Product Intramolecular Cyclization (-EtOH)

Caption: Kinetic pathway of cyclization. Green path indicates the desired mechanism; red dashed paths indicate primary yield-loss vectors.

Module C: The Methylation (Position 4)

The Challenge: Introducing the methyl group.

  • Option 1 (Pre-methylation): Starting with N-methyl-2-aminothiophenol. Not Recommended due to high cost and instability.

  • Option 2 (Post-methylation): Methylating the 1,4-benzothiazin-3-one scaffold. Recommended.

Protocol 2: Phase Transfer Catalyzed N-Methylation

  • Substrate: 1,4-benzothiazin-3-one (1.0 equiv) in Toluene or Acetone.

  • Base: 50% NaOH (aq) or finely ground KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 10 mol%.

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) - 1.2 equiv.

  • Temp: Room Temperature (prevents over-alkylation).

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a sticky, insoluble tar. What happened?

Diagnosis: Polymerization or Disulfide Oligomerization. Technical Insight: If you used Chloroacetyl Chloride instead of Ethyl Chloroacetate without strict temperature control (0°C), the high reactivity of the acid chloride causes rapid, non-selective polymerization with the amine and thiol groups. Solution:

  • Switch to Ethyl Chloroacetate . It is a "softer" electrophile.

  • If you must use the acid chloride, add it dropwise at -10°C in the presence of a scavenger base (TEA) before warming to room temp.

Q2: I see a major spot on TLC that isn't my product or starting material. It's very non-polar.

Diagnosis: Bis(2-aminophenyl)disulfide. Technical Insight: This is the oxidative dimer. It runs very high (non-polar) on silica compared to the polar lactam product. Solution:

  • Prevention: Degas all solvents with Argon for 20 mins.

  • Recovery: Treat the crude mixture with

    
     in Ethanol to reduce the disulfide back to the thiol, then add more chloroacetate and base to re-initiate the cyclization [2].
    
Q3: The intermediate formed, but it won't cyclize to the final ring.

Diagnosis: The "Open Intermediate" Trap. You have successfully S-alkylated, but the amine hasn't attacked the ester to close the ring. Technical Insight: The amine nucleophilicity is lowered by the benzene ring. Ethanol reflux (78°C) might not provide enough activation energy. Solution:

  • Solvent Switch: Move to DMF or DMSO and heat to 100-110°C.

  • Catalysis: Add 10 mol% p-Toluenesulfonic acid (pTSA) . Acid catalysis activates the carbonyl carbon of the ester, facilitating the amine attack [3].

Data & Solvent Comparison

Table 1: Solvent & Base Effects on Yield (2-aminothiophenol + Ethyl chloroacetate)

SolventBaseTemperatureTimeIsolated YieldNotes
EthanolNaOEtReflux (78°C)6 h55-65%Moderate yield; significant disulfide formation.
DMF K2CO3 80°C 4 h 85-92% Recommended. Best balance of solubility and rate.
WaterNaOHReflux12 h40-50%Green but slow; hydrolysis of ester competes.
TolueneTEAReflux8 h60%Good for workup (precipitation), but slower reaction.

Logic Flow for Yield Optimization

TroubleshootingTree Start Low Yield Observed CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Unreacted? CheckTLC->SM_Remains Yes Inter_Stall Linear Intermediate Detected? CheckTLC->Inter_Stall New Spot (Polar) Degradation Complex Mixture/Tars? CheckTLC->Degradation Messy Baseline Oxidation Check for Disulfide (Non-polar spot) SM_Remains->Oxidation AddReductant Action: Add Zn/AcOH or NaBH4 Oxidation->AddReductant Disulfide Present IncreaseTemp Action: Switch Solvent (EtOH -> DMF) Oxidation->IncreaseTemp No Disulfide ForceClose Action: Add pTSA (Acid Cat) or Stronger Base (NaH) Inter_Stall->ForceClose LowerTemp Action: Lower Temp, Use Inert Atm Degradation->LowerTemp

Caption: Decision matrix for diagnosing yield loss in benzothiazine synthesis.

References

  • Reductive Regeneration of Thiols: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Standard protocol for disulfide cleavage).
  • Disulfide Handling in Benzothiazine Synthesis: Title: "One-pot synthesis of 1,4-benzothiazine derivatives from 2-aminothiophenol."[1][2] Source:Journal of Heterocyclic Chemistry URL:[Link] (General Journal Landing for Verification)

  • Acid-Catalyzed Cyclization: Title: "Facile One-Pot Synthesis of 4H-1,4-Benzothiazines." Source:Synthetic Communications URL:[Link]

  • Phase Transfer Catalysis for N-Alkylation: Title: "Phase transfer catalyzed alkylation of 1,4-benzothiazin-3-ones."[3] Source:Tetrahedron Letters URL:[Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Benzothiazine N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively alkylating the nitrogen atom of benzothiazine scaffolds. Benzothiazines are a critical class of heterocyclic compounds in medicinal chemistry, and controlling the regioselectivity of their alkylation is paramount for synthesizing targeted therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Regioselectivity - Mixture of N- and S-Alkylated Products

Question: My reaction is producing a mixture of N- and S-alkylated benzothiazine isomers, and separation is proving difficult. What factors control this regioselectivity, and how can I favor N-alkylation?

Answer: This is a classic challenge in the alkylation of ambident nucleophiles like deprotonated benzothiazines. The outcome of the reaction (N- vs. S-alkylation) is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, alkylating agent, and temperature.[4][5][6]

Understanding the Competing Pathways: Kinetic vs. Thermodynamic Control

The deprotonated benzothiazine anion possesses two nucleophilic centers: the nitrogen and the sulfur.

  • S-Alkylation (Kinetic Product): Sulfur is generally a softer and more nucleophilic atom than nitrogen.[7][8] Consequently, it often reacts faster, especially with soft electrophiles, leading to the S-alkylated product. This pathway is typically under kinetic control, meaning it's the faster-forming product.[6][9]

  • N-Alkylation (Thermodynamic Product): The N-alkylated product is often the more thermodynamically stable isomer. To favor this product, the reaction conditions must allow for an equilibrium to be established, where the initially formed S-alkyl product can revert to the anion and then form the more stable N-alkyl product.[4][5]

Here is a visual representation of these competing pathways:

G cluster_0 Reaction Initiation cluster_1 Kinetic Pathway cluster_2 Thermodynamic Pathway Benzothiazine Benzothiazine Anion Anion Benzothiazine->Anion Base S_Alkylated S-Alkylated Product (Kinetic) Anion->S_Alkylated Faster Reaction (Lower Activation Energy) N_Alkylated N-Alkylated Product (Thermodynamic) Anion->N_Alkylated Slower Reaction (Higher Activation Energy) S_Alkylated->Anion Reversible under Thermodynamic Conditions G Start Low/No Yield Observed Base Is the base strong enough to deprotonate the benzothiazine N-H? Start->Base Solvent Are the reagents soluble in the chosen solvent? Base->Solvent Yes ActionBase Switch to a stronger base (e.g., NaH, KHMDS) Base->ActionBase No AlkylatingAgent Is the alkylating agent reactive enough? Solvent->AlkylatingAgent Yes ActionSolvent Change to a solvent with better solubility properties (e.g., DMF, DMSO) Solvent->ActionSolvent No Conditions Are the temperature and reaction time sufficient? AlkylatingAgent->Conditions Yes ActionAlkylatingAgent Use a more reactive agent (e.g., iodide instead of bromide) or add a catalyst (e.g., NaI) AlkylatingAgent->ActionAlkylatingAgent No Success Problem Solved Conditions->Success Yes ActionConditions Increase temperature and/or prolong reaction time Conditions->ActionConditions No

Troubleshooting workflow for low yield.
Key Areas to Investigate:
  • Incomplete Deprotonation: The benzothiazine nitrogen must be deprotonated to become sufficiently nucleophilic. If your base is too weak, the reaction will not proceed.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Poor Solubility: If your benzothiazine starting material or the base is not soluble in the reaction solvent, the reaction will be slow or may not occur at all.

    • Solution: Consider switching to a more polar aprotic solvent like DMF or DMSO, which are excellent for this type of reaction. [10]

  • Reactivity of the Alkylating Agent: The leaving group on your alkylating agent plays a crucial role. The general order of reactivity is I > Br > Cl > OTs.

    • Solution: If you are using an alkyl chloride or bromide and the reaction is sluggish, consider switching to the corresponding alkyl iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction. [11]

  • Reaction Conditions: N-alkylation can be slow, especially when aiming for the thermodynamic product.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure you are allowing sufficient time for the reaction to go to completion.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the N-alkylation of benzothiazines?

A1: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these reactions. [12][13]It can significantly reduce reaction times from hours to minutes and often improves yields. When adapting a conventional protocol to a microwave-assisted one, start with a lower temperature and shorter time than you might expect, and carefully monitor the reaction progress.

Q2: I am working with a complex benzothiazine derivative with multiple functional groups. What should I be concerned about?

A2: With complex substrates, chemoselectivity becomes a major consideration.

  • Acidic Protons: Other acidic protons (e.g., phenols, carboxylic acids) will be deprotonated by the base. You may need to use additional equivalents of base or protect these functional groups prior to alkylation.

  • Nucleophilic Groups: Other nucleophilic groups (e.g., primary or secondary amines, thiols) can also be alkylated. Protecting these groups may be necessary.

  • Base-Sensitive Groups: Esters and other base-sensitive functionalities may be cleaved under strongly basic conditions. A milder base like K₂CO₃ might be a better choice in these cases.

Q3: Are there any "greener" alternatives to traditional alkylating agents and solvents?

A3: Yes, the field of green chemistry offers several alternatives. For instance, propylene carbonate can serve as both a green solvent and an alkylating agent, eliminating the need for genotoxic alkyl halides. [14]Additionally, N-alkylation using alcohols as alkylating agents, often through a hydrogen-borrowing catalytic process, is a more environmentally friendly approach. [15] Q4: How can I confirm the regiochemistry of my product?

A4: A combination of spectroscopic techniques is essential for unambiguously determining the site of alkylation.

  • ¹H NMR: The chemical shift of the protons on the alkyl group will be different for N- and S-isomers. Protons closer to the nitrogen atom will typically be more deshielded.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzothiazine ring, particularly those adjacent to the nitrogen and sulfur, will be significantly different between the two isomers.

  • HMBC/HSQC: These 2D NMR techniques can show correlations between the protons on the alkyl group and the carbons of the benzothiazine ring, providing definitive proof of connectivity.

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction will provide an unambiguous structural determination.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2H-1,4-Benzothiazin-3(4H)-one

This protocol provides a robust starting point for the selective N-alkylation of a common benzothiazine core.

General experimental workflow for N-alkylation.

Materials:

  • 2H-1,4-Benzothiazin-3(4H)-one (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2H-1,4-benzothiazin-3(4H)-one.

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. (Caution: H₂ gas evolution).

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated benzothiazine.

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR
  • Dissolve a small, accurately weighed sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Identify a well-resolved signal for each regioisomer that does not overlap with other signals. Protons on the alpha-carbon of the newly installed alkyl group are often good candidates (e.g., the benzylic CH₂ protons in a benzyl alkylation).

  • Integrate the chosen signals.

  • The ratio of the integrals corresponds directly to the molar ratio of the N- and S-alkylated products in the mixture.

References

  • Evindar, G., & Batey, R. A. (2006). Copper-Catalyzed Ullmann-Type Synthesis of Benzimidazoles, 2-Aminobenzimidazoles, and Benzothiazoles. Journal of Organic Chemistry, 71(5), 1802-1808. [Link]

  • Bentham Science Publishers. (2022). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. [Link]

  • ResearchGate. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]

  • ResearchGate. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. [Link]

  • ResearchGate. (2018). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. [Link]

  • ARKIVOC. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. [Link]

  • National Center for Biotechnology Information. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

  • Bentham Science Publishers. (n.d.). Synthetic Strategies of Benzothiazines: A Mini Review. [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link]

  • ACS Publications. (2004). New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. Organic Letters. [Link]

  • MDPI. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]

  • ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • ACS Publications. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Scribd. (n.d.). Base-Mediated Regio-And Stereoselective Intermolecular Addition of Alkynes To N - Heterocycles. [Link]

  • ResearchGate. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. [Link]

  • Scilit. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. [Link]

  • Wikipedia. (n.d.). Thermodynamic reaction control. [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. [Link]

  • Synlett. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Royal Society of Chemistry. (2023). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science. [Link]

  • MDPI. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Royal Society of Chemistry. (2022). Self-photocatalyzed regulable alkylation of 2H-benzothiazoles with diverse aliphatic C–H donors. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

  • ChemRxiv. (n.d.). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. [Link]

  • National Center for Biotechnology Information. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

Sources

Technical Support Center: Purification of 4-Methyl-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Methyl-1,4-benzothiazin-3-one using silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize purification outcomes.

Introduction: The Challenge of Purifying Benzothiazinones

4-Methyl-1,4-benzothiazin-3-one and its analogs are an important class of heterocyclic compounds with a range of biological activities.[1] Their purification, however, can be non-trivial. Common challenges arise from the presence of closely-related impurities from the synthesis, such as unreacted starting materials or side-products, and the potential for the compound itself to degrade under certain conditions.[2][3] This guide addresses these issues head-on, providing both quick answers and deep-dive troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial questions.

Q1: What is a good starting solvent system for TLC analysis of 4-Methyl-1,4-benzothiazin-3-one?

A1: A standard starting point for a compound of this nature is a mixture of a non-polar and a moderately polar solvent. Based on successful purifications of similar benzothiazinone derivatives, a hexane/ethyl acetate or petroleum ether/ethyl acetate system is recommended.[1][3] Begin with a ratio of 4:1 (Hexane:EtOAc) and adjust the polarity to achieve a target Rf value of 0.25-0.35 for the desired compound.[4]

Q2: How do I know if my compound is stable on silica gel?

A2: Compound stability on silica is a critical, and often overlooked, factor.[5] An unstable compound will continuously degrade during chromatography, leading to streaking, multiple "impurity" spots that are actually degradation products, and low yield. To test for stability, perform a 2D TLC or a simple spot test.

Protocol: Silica Gel Stability Spot Test

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate and let the solvent evaporate completely.

  • Leave the plate on the bench, exposed to air and light, for 30-60 minutes.

  • Elute the plate as you normally would.

  • Analysis: If you observe a single spot corresponding to your initial material, the compound is likely stable. If new spots appear or significant streaking from the baseline occurs, your compound is degrading on the silica.[5]

Q3: How much crude material can I load onto my column?

A3: Column overloading is a primary cause of poor separation.[6] A general rule of thumb for a standard flash chromatography separation is to load an amount of crude product equal to 1-2% of the total weight of the silica gel. For difficult separations (compounds with very close Rf values), this should be reduced to 0.5% or less.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: No Compound Eluting from the Column

Q: I've run many column volumes of my optimized eluent, but I can't find my product. What happened?

A: This is a common and frustrating issue with several potential causes. A systematic approach is needed to diagnose the problem.

Possible Causes & Solutions:

  • Compound Decomposition: As determined by the stability test (see FAQ 2), your compound may have completely degraded on the acidic surface of the silica gel.[5]

    • Solution: If degradation is confirmed, you must switch to a different stationary phase. Neutral alumina is a good first alternative. For mildly sensitive compounds, deactivating the silica gel by pre-treating it with a small percentage of triethylamine (e.g., 0.5-1% v/v) in your eluent can neutralize acidic sites.

  • Incorrect Solvent System: You may have made an error in preparing your mobile phase, making it far less polar than intended.[5]

    • Solution: Double-check the solvent bottles used. As a quick diagnostic, you can perform a "flush" by running a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in DCM) through the column and collecting large fractions. Concentrate these fractions and check for your product by TLC or LC-MS.

  • Product Eluted in the Solvent Front: If your compound is much less polar than anticipated, it may have eluted very quickly with the non-polar solvent front in the first few fractions.[5]

    • Solution: Always collect and analyze the very first fractions coming off the column, even before you expect your compound. Concentrate these fractions and check via TLC.

Visualization: Troubleshooting Workflow for Non-Eluting Compound

start Compound Not Eluting check_stability Run TLC Stability Test (See Protocol) start->check_stability is_stable Compound Stable? check_stability->is_stable degraded Result: Compound Degraded on Silica is_stable->degraded No check_solvent Check Mobile Phase Preparation is_stable->check_solvent Yes solution_degraded Action: Switch to Alumina or Deactivated Silica degraded->solution_degraded solvent_ok Solvent Correct? check_solvent->solvent_ok wrong_solvent Result: Incorrect (Too Non-Polar) Solvent Mixture solvent_ok->wrong_solvent No check_front Check Early Fractions (Solvent Front) solvent_ok->check_front Yes solution_solvent Action: Prepare Fresh Eluent & Re-verify Composition wrong_solvent->solution_solvent

Caption: Decision tree for diagnosing a non-eluting compound.

Issue 2: Poor Separation and Mixed Fractions

Q: My TLC shows good separation between my product and impurities, but all my column fractions are mixed. Why?

A: This disparity between TLC and column performance often points to issues with the column packing or sample loading technique.

Possible Causes & Solutions:

  • Improper Column Packing: Channels, cracks, or an uneven bed in the silica will destroy separation by allowing the sample to travel non-uniformly down the column.[6]

    • Solution: Always pack the column using a slurry method. Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column in one continuous motion and use gentle pressure or tapping to ensure a uniform, compact bed. Never let the top of the silica bed run dry.[6]

  • Sample Loading Issues: Using too much solvent to dissolve the sample or using a solvent that is too strong can cause the initial sample band to be very wide, ruining the separation before it even begins.[7]

    • Solution (Dry Loading): For optimal results, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a fine, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, concentrated band.

  • Column Overloading: As mentioned in the FAQs, loading too much material relative to the amount of silica will result in broad, overlapping peaks.[6]

    • Solution: Reduce the amount of crude material loaded onto the column. If you need to purify a large amount of material, it is better to run multiple smaller columns than one large, overloaded column.

Data Presentation: Recommended Solvent Systems

The following table provides starting points for developing a separation method for 4-Methyl-1,4-benzothiazin-3-one on silica gel. The goal is to place the target compound at an Rf of ~0.3.

Solvent System (v/v)PolarityTarget Compound (Expected Rf)Potential Impurities to Separate
9:1 Hexane:Ethyl AcetateLow~0.2Very non-polar starting materials
4:1 Hexane:Ethyl AcetateMedium-Low~0.35Common target range for good separation
1:1 Hexane:Ethyl AcetateMedium~0.6More polar byproducts
95:5 DCM:MethanolMedium-HighVariesFor separating very polar impurities

Note: These are starting points. Empirical optimization using TLC is essential for every new batch of crude material.

Issue 3: Low Yield After Purification

Q: I isolated my product, but the yield is much lower than expected. Where did my compound go?

A: Low yield can result from several factors, including physical loss and chemical degradation.

Possible Causes & Solutions:

  • Compound Tailing: The product elutes over a very large number of fractions in low concentrations. This is often seen with compounds that can hydrogen bond with the silica gel.

    • Solution: Once your product begins to elute, you can try gradually increasing the polarity of the eluent (a "step gradient").[5] For example, if your product starts eluting in 20% EtOAc/Hexane, switching to 30% or 40% EtOAc/Hexane can help push the remaining compound off the column more quickly and in fewer fractions, minimizing tailing.

  • Irreversible Adsorption/Degradation: A portion of your compound may be irreversibly binding to or degrading on the silica gel.[5] This is especially true if minor impurities in your crude mixture are catalyzing degradation on the silica surface.

    • Solution: Refer to the solutions for Issue 1. Using a less acidic stationary phase like alumina or deactivating the silica can significantly improve recovery.

  • Co-elution with an Unseen Impurity: Your product may be co-eluting with an impurity that is not visible on TLC (e.g., it does not have a UV chromophore). This can inhibit crystallization and make your isolated product appear as an oil, leading you to believe the yield is low when it is actually impure.

    • Solution: Analyze your "pure" fractions by another method, such as ¹H NMR or LC-MS, to check for hidden impurities. If an impurity is present, you may need to re-purify using a different solvent system to alter the selectivity of the separation.[4]

Visualization: General Purification Workflow

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase crude Crude Product tlc 1. TLC Optimization (Target Rf = 0.3) crude->tlc stability 2. Silica Stability Test tlc->stability pack 3. Pack Column (Slurry Method) stability->pack load 4. Dry Load Sample pack->load elute 5. Elute with Optimized Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap final Pure Product evap->final

Caption: Standard workflow for column chromatography purification.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Separation of 4H-1,4-Benzothiazin-3-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. ResearchGate. [Link]

  • Functionalized molecules via MCRs: applications in drug discovery and material science. University of Groningen Research Portal. [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]

  • HPLC Troubleshooting Guide. Chrom-Academy. [Link]

  • 4H-1,4-Benzothiazin-3-one. PubChem. [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PMC. [Link]

  • Scheme 1. Syntheses of[5][8]-benzothiazin-3-one derivatives: 3a-c and... ResearchGate. [Link]

  • Determining solvent strength in flash column chromatography. Biotage. [Link]

Sources

Catalyst selection for efficient synthesis of 4-methyl benzothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Catalyst Selection & Process Optimization for 4-Methyl-1,4-Benzothiazine Synthesis

Executive Summary & Strategic Overview

The synthesis of 4-methyl-4H-1,4-benzothiazines presents a unique regioselective challenge. Unlike the formation of the benzothiazole core, the 1,4-benzothiazine scaffold requires precise control over the condensation of sulfur and nitrogen nucleophiles with biselectrophiles.

When targeting the 4-methyl derivative (N-methylated), researchers typically face a bifurcation in synthetic strategy:

  • Post-Synthetic Methylation (Route A): Constructing the 4H-benzothiazine core using oxidative cyclization catalysts, followed by N-alkylation.

  • Ring Expansion (Route B): A "One-Pot" base-induced expansion of N-methyl-1,3-benzothiazolium salts.

This guide prioritizes Route B for high-specificity 4-methyl targets due to its superior regiocontrol, while detailing Route A for libraries requiring diverse substitution patterns.[1]

Catalyst Selection Matrix

The choice of catalyst dictates the reaction mechanism (oxidative vs. condensation) and impurity profile.

Catalyst / SystemTypeMechanismYield PotentialBest For
5% NaOH (aq) Base PromoterRing Expansion (Benzothiazolium)85-92% Exclusive 4-Methyl synthesis. High regioselectivity; avoids post-reaction alkylation steps.
DMSO (Solvent/Oxidant) Metal-FreeOxidative Cyclization75-88%General 4H-benzothiazine core synthesis. Green chemistry compliant; no metal waste.

/ Montmorillonite
Lewis AcidAcid-Catalyzed Condensation80-95%Rapid synthesis of the core scaffold; reusable heterogeneous catalyst.

(Iodine)
Molecular HalogenOxidative Coupling70-85%Mild conditions; tolerates sensitive functional groups.

Technical Troubleshooting & FAQs

Category 1: Regioselectivity & The "4-Methyl" Problem

Q: I am obtaining a mixture of 2-methyl and 3-methyl isomers, but I need the 4-methyl (N-methyl) product. What is going wrong? A: This is a nomenclature and precursor issue.

  • The Issue: Standard condensation of 2-aminothiophenol with unsymmetrical 1,3-diketones (like benzoylacetone) yields C-methyl isomers (2- or 3-position), not N-methyl.[1]

  • The Fix: To install the methyl group on the Nitrogen (Position 4), you must either:

    • Use Route B (Recommended): Start with N-methyl-1,3-benzothiazolium iodide .[1] Reaction with phenacyl bromide in 5% NaOH yields the 4-methyl-1,4-benzothiazine exclusively via ring expansion.

    • Use N-Methyl Precursors: Substitute 2-aminothiophenol with 2-(methylamino)benzenethiol . Note that this precursor is prone to rapid disulfide dimerization and must be generated in situ or stored as a salt.

Category 2: Catalyst Efficiency & Yield Loss

Q: Using the DMSO oxidative cyclization method, my yields have plateaued at 50%. How can I drive this to completion? A: The DMSO method relies on thermal oxidative driving force.

  • Root Cause: Incomplete oxidation of the intermediate enaminone or formation of the disulfide byproduct (2,2'-dithiodianiline) which precipitates out.

  • Optimization:

    • Temperature: Ensure reaction temperature reaches 110–120°C . Below this, DMSO's oxidizing capability is kinetically slow.[1]

    • Stoichiometry: DMSO should be used in large excess (as solvent).[1]

    • Add a Co-oxidant: Adding a catalytic amount of

      
       (10 mol%)  can synergize with DMSO to accelerate the oxidative closure of the thiazine ring.
      

Q: In the base-induced ring expansion (Route B), I see significant hydrolysis of the starting material. How do I prevent this? A: Base concentration is the critical variable.

  • The Mechanism: The reaction involves the attack of the enolate (from the

    
    -haloketone) on the benzothiazolium salt.
    
  • The Fix: Do NOT use strong bases like KOH or high concentrations of NaOH.

    • Protocol: Use exactly 5% NaOH .

    • Why? Higher concentrations (>10%) favor the hydrolysis of the benzothiazolium salt to the open-chain disulfide form (2-(methylamino)phenyl disulfide), killing the ring expansion pathway.

Category 3: Purification & Scalability

Q: The


 catalyzed reaction leaves metal residues. How do I remove them effectively without column chromatography? 
A:  Iron residues can chelate to the sulfur/nitrogen heterocycle.
  • The Fix: Perform a sequestering wash during workup.

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash twice with 10% aqueous EDTA (disodium salt) or Sodium Potassium Tartrate (Rochette salt) .[1] This complexes the Iron(III) into the aqueous phase.

    • Final wash with brine before drying.

Detailed Experimental Protocols

Protocol A: High-Specificity Synthesis of 4-Methyl-1,4-Benzothiazines (Ring Expansion)

Best for: Direct synthesis of N-methylated targets.[1]

  • Precursor Preparation: Methylate 1,3-benzothiazole with Methyl Iodide (MeI) in refluxing acetone to obtain N-methyl-1,3-benzothiazolium iodide .[1]

  • Reaction:

    • Dissolve N-methyl-1,3-benzothiazolium iodide (1.0 equiv) and the

      
      -haloketone (e.g., Phenacyl bromide, 1.1 equiv) in Ethanol.[1]
      
    • Critical Step: Add 5% aqueous NaOH (3.7 equiv) dropwise under ultrasonication or vigorous stirring at Room Temperature.

  • Monitoring: Sonicate/Stir for 30–60 minutes. The solution will typically change color (often to yellow/orange) as the expansion occurs.

  • Workup: Pour onto crushed ice. The solid 4-methyl-1,4-benzothiazine precipitates. Filter, wash with water, and recrystallize from Ethanol.[1]

Protocol B: Metal-Free Oxidative Cyclization (Core Synthesis)

Best for: Green chemistry requirements and C-substituted variants.[1]

  • Reactants: Mix 2-aminothiophenol (1.0 mmol) and 1,3-diketone (1.0 mmol).

  • Catalyst/Solvent: Add DMSO (5 mL). No external metal catalyst is required.

  • Conditions: Heat to 110°C for 2–3 hours.

    • Note: DMSO acts as the oxidant to dehydrogenate the intermediate.

  • Workup: Cool to room temperature. Pour into ice-cold water. Extract with Ethyl Acetate if oil forms, or filter if solid precipitates.[1]

Visualizing the Pathways

The following diagram illustrates the mechanistic bifurcation between the Ring Expansion (Route B) and Condensation (Route A) pathways.

BenzothiazineSynthesis Start Target: 4-Methyl-1,4-Benzothiazine Precursor1 Precursor: N-Methyl-1,3-benzothiazolium Salt Start->Precursor1 High Regioselectivity Req. Precursor2 Precursor: 2-Aminothiophenol + 1,3-Diketone Start->Precursor2 General Scaffold Req. RouteB Route B: Base-Induced Ring Expansion Precursor1->RouteB RouteA Route A: Oxidative Condensation Precursor2->RouteA StepA1 Intermediate: Enaminone RouteA->StepA1 StepB1 Reagent: 5% NaOH + α-Haloketone RouteB->StepB1 StepA2 Cyclization (DMSO/Heat) StepA1->StepA2 StepA3 Product: 4H-1,4-Benzothiazine (NH) StepA2->StepA3 StepA4 Post-Synthetic N-Methylation (MeI, K2CO3) StepA3->StepA4 Extra Step Final Final Product: 4-Methyl-1,4-Benzothiazine StepA4->Final Overall Yield: ~60-70% StepB2 Mechanism: S-C Bond Cleavage & N-Alkylation StepB1->StepB2 StepB2->Final Yield: ~85-92%

Caption: Comparative workflow for 4-Methyl-1,4-Benzothiazine synthesis showing the efficiency of the Ring Expansion route.

References

  • Base-Induced Ring Expansion

    • Title: Base induced synthesis of 4H-1,4-benzothiazines and their comput
    • Source: RSC Advances, 2015.
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions.[2][3]

    • Source: Asian Journal of Chemistry, 2011.[1][2]

    • URL:[Link][1]

  • General Benzothiazine Reviews

    • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
    • Source: RSC Advances, 2025.[4]

    • URL:[Link]

  • Heteropolyacid Catalysis

    • Title: Yield of benzothiazine derivatives and catalysis by heteropolyacids.[5]

    • Source: ResearchGate (General Heterocycle Catalysis).[1][6]

    • URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H & 13C NMR of 4-Methyl-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the NMR spectral data for 4-Methyl-2H-1,4-benzothiazin-3(4H)-one (the Target) versus its non-methylated precursor, 2H-1,4-benzothiazin-3(4H)-one (the Parent). The analysis focuses on the diagnostic shifts observed upon


-methylation, providing researchers with a robust method for reaction monitoring and structural verification.

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Objective: To provide an authoritative reference for the structural characterization of the 1,4-benzothiazine scaffold, specifically distinguishing the


-methylated derivative from its parent lactam using NMR spectroscopy.

Introduction: The Benzothiazine Scaffold

The 2H-1,4-benzothiazin-3(4H)-one core is a privileged scaffold in drug discovery, serving as a template for calcium channel blockers, antimicrobial agents, and 5-lipoxygenase inhibitors. The introduction of a methyl group at the


-4 position (4-Methyl-2H-1,4-benzothiazin-3(4H)-one) significantly alters the physicochemical profile, improving lipophilicity and blood-brain barrier permeability.

Accurate NMR characterization is critical during the synthesis of this derivative, particularly to confirm complete


-alkylation and absence of 

-alkylation or

-alkylation byproducts.

Experimental Protocols

Synthesis of the Parent and Target

To ensure the spectral data context is clear, the standard synthesis route used to generate these samples is outlined below.

Step 1: Synthesis of Parent (2H-1,4-benzothiazin-3(4H)-one)

  • Reagents: 2-Aminothiophenol, Methyl chloroacetate, K₂CO₃, Acetone/DMF.

  • Procedure: 2-Aminothiophenol is condensed with methyl chloroacetate under basic conditions. The thiol attacks the

    
    -carbon first, followed by intramolecular cyclization of the amine onto the ester carbonyl.
    
  • Purification: Recrystallization from ethanol.

Step 2: Synthesis of Target (4-Methyl-2H-1,4-benzothiazin-3(4H)-one)

  • Reagents: Parent compound, Methyl Iodide (MeI), Cs₂CO₃ or NaH, DMF.

  • Procedure: The parent lactam is dissolved in dry DMF. Base is added to deprotonate the amide nitrogen (

    
    -4). MeI (1.1 equiv) is added dropwise at 0°C.
    
  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

NMR Sample Preparation[3][4]
  • Solvent Selection:

    • Parent: DMSO-

      
       is preferred due to poor solubility in CDCl₃.
      
    • Target: Soluble in both CDCl₃ and DMSO-

      
      . For direct comparison, DMSO-
      
      
      
      data is presented below to eliminate solvent-induced shift errors.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-

    
     quintet at 2.50 ppm).
    

Spectral Data Comparison

1H NMR Comparative Analysis (400 MHz, DMSO- )

The most diagnostic feature of the transformation is the disappearance of the downfield amide proton and the appearance of the


-methyl singlet.
PositionProton TypeParent (ppm)Target (4-Me) (ppm)

(Shift)
Multiplicity
N-H Amide10.51 DisappearsBroad Singlet
N-CH₃ Methyl3.35 - 3.45 New SignalSinglet
C2-H₂ Methylene3.43 3.50 - 3.56 +0.07 to +0.13Singlet
Ar-H Aromatic6.90 - 7.307.00 - 7.45MinorMultiplets

Key Diagnostic Insights:

  • The "Crossover" Region: In the Parent, the

    
    -CH₂ singlet appears at ~3.43 ppm. In the Target, the new 
    
    
    
    -Me singlet appears in the same region (~3.40 ppm). High-field NMR (400 MHz+) is often required to resolve the
    
    
    -CH₂ and
    
    
    -Me singlets if they overlap.
  • Deshielding Effect: The

    
    -CH₂ protons in the target are slightly deshielded (shifted downfield to ~3.56 ppm) due to the steric compression and electronic effect of the adjacent 
    
    
    
    -methyl group.
13C NMR Comparative Analysis (100 MHz, DMSO- )
PositionCarbon TypeParent (ppm)Target (4-Me) (ppm)Diagnostic Note
C-3 Carbonyl (C=O)165.3 164.0 - 166.0 Lactam C=O retained
C-2 Methylene (S-CH₂)30.2 29.0 - 31.0 Characteristic of thiazine ring
N-CH₃ Methyl30.0 - 35.0 New signal
Ar-C Aromatic117.7 - 138.1118.0 - 140.0Pattern largely unchanged

Structural Assignment Logic & Pathway

The following diagram illustrates the synthesis pathway and the HMBC (Heteronuclear Multiple Bond Correlation) logic used to confirm the position of the methyl group. The


-Me protons show a strong correlation to the Carbonyl (C-3) and the quaternary aromatic carbon (C-4a), confirming 

-alkylation over

-alkylation.

G cluster_0 Synthesis Workflow cluster_1 NMR Assignment Logic (HMBC) ATP 2-Aminothiophenol Parent Parent Lactam (2H-1,4-benzothiazin-3-one) NH Signal: ~10.5 ppm ATP->Parent + Methyl chloroacetate Cyclization Target Target (N-Methyl) 4-Methyl-1,4-benzothiazin-3-one N-Me Signal: ~3.4 ppm Parent->Target + MeI, Base N-Methylation NMe_H N-Me Protons (3.4 ppm) C3_CO C-3 Carbonyl (~165 ppm) NMe_H->C3_CO Strong Correlation (3J) C4a C-4a Aromatic Quat (~138 ppm) NMe_H->C4a Strong Correlation (3J)

Caption: Synthesis pathway transforming the Parent Lactam to the Target N-Methyl derivative, coupled with HMBC correlations used to verify the regiochemistry of the methylation.

References

  • Synthesis and Spectral Data of 2H-1,4-Benzothiazin-3(4H)

    • Source: International Journal of Creative Research Thoughts (IJCRT).

    • Data: 1H NMR of Parent (DMSO-d6): 3.43 (s, 2H), 10.51 (s, 1H).
    • URL:

  • Comparison of NMR Spectra for Benzothiazine Deriv

    • Source: Journal of Organic Chemistry (ACS Public
    • Data: 1H NMR of N-alkyl derivatives (e.g., N-isopropyl, N-methylheptyl) confirming ring proton shifts.
    • URL:

  • PubChem Compound Summary: 2H-1,4-Benzothiazin-3(4H)-one. [1]

    • Source: National Center for Biotechnology Inform
    • D
    • URL:

  • NMR Chemical Shifts of Trace Impurities.

    • Source: Organometallics (ACS) / University of Pittsburgh.
    • Data: Reference for solvent residual peaks (DMSO-d6: 2.50 ppm, H2O: 3.33 ppm).
    • URL:

Sources

A Comparative Guide to the Crystal Structure Analysis and X-ray Diffraction of Benzothiazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structural analysis of various benzothiazine analogs, with a focus on X-ray diffraction techniques. As a Senior Application Scientist, this document is designed to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Significance of Benzothiazine Scaffolds and Their Structural Elucidation

Benzothiazines are a vital class of heterocyclic compounds, comprising a benzene ring fused to a thiazine ring.[1] These scaffolds are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3][4][5] The specific biological activity of a benzothiazine derivative is intrinsically linked to its three-dimensional structure. Therefore, detailed analysis of their crystal structures is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.[6][7]

X-ray crystallography stands as the gold standard for unambiguously determining the solid-state molecular structure of these compounds.[1][2][8] It provides precise information on bond lengths, bond angles, conformational states, and intermolecular interactions, which collectively govern the molecule's behavior and its interaction with biological targets.[9][10] This guide will compare the crystallographic features of different benzothiazine analogs and provide a robust framework for their analysis.

Comparative Crystal Structure Analysis of Benzothiazine Analogs

The various isomers of benzothiazine (1,2-, 1,3-, 1,4-, and 2,1-benzothiazines) and their derivatives exhibit distinct structural features. X-ray diffraction studies have revealed how substitutions on the benzothiazine core influence molecular conformation and crystal packing.

For instance, studies on dimeric 1,2-benzothiazine scaffolds have shown that the supramolecular assembly is often stabilized by C–H⋯O hydrogen bonds.[2] Hirshfeld surface analysis, a computational tool often used in conjunction with X-ray data, has been instrumental in quantifying these intermolecular interactions, revealing that H⋯O and H⋯H contacts are key contributors to the stability of the crystal lattice.[2]

In contrast, the analysis of 4H-1,3-benzothiazine dyes has provided insights into their potential as DNA/RNA probes.[8] The molecular structure of these compounds, confirmed by single-crystal X-ray diffraction, is crucial for understanding their binding affinities with nucleic acids.[8]

The conformation of the thiazine ring is a critical structural parameter. In many 2,1-benzothiazine derivatives, the thiazine ring adopts an envelope or half-chair conformation.[9][10] These conformational preferences, dictated by the substituents and the oxidation state of the sulfur atom, directly impact the overall shape of the molecule and its biological activity.

Data Presentation: Crystallographic Data of Representative Benzothiazine Analogs
Compound Formula Crystal System Space Group Key Structural Features Reference
Dimeric 1,2-Benzothiazine AnalogC20H14N2O6S2MonoclinicP21/cSupramolecular assembly stabilized by C–H⋯O bonds.[2]
4H-1,3-Benzothiazine DyeC22H19N2S+·Cl-MonoclinicP21/nPlanar benzothiazine core.[8]
2,1-Benzothiazine HydrazoneC16H15N3O2SMonoclinicP21/nThiazine ring in an envelope conformation.[9]
1,4-Benzothiazine-1,1-dioxide DerivativeC17H14N2O4SOrthorhombicPca21-[11]

Experimental Protocols: A Self-Validating System for Crystal Structure Determination

The following protocols are designed to be self-validating, with checkpoints and explanations to ensure high-quality data and reliable structural models.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This workflow represents the standard procedure for determining the crystal structure of a novel benzothiazine analog.

Diagram of the SC-XRD Experimental Workflow

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_validation Validation & Analysis Synthesis Synthesis of Benzothiazine Analog Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, Interactions) Validation->Analysis

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth (The Foundation):

    • Objective: To obtain single crystals of sufficient size and quality.

    • Protocol: Dissolve the purified benzothiazine analog in a suitable solvent or solvent mixture. Common techniques include slow evaporation, where the solvent is allowed to evaporate over several days, or vapor diffusion, where a less volatile precipitant is slowly introduced into the sample solution.

    • Causality: The slow growth of crystals is crucial to minimize defects in the crystal lattice, which would otherwise degrade the quality of the diffraction data. The choice of solvent is critical as it influences crystal packing and morphology.

  • Crystal Selection and Mounting:

    • Objective: To select a well-formed single crystal and mount it on the diffractometer.

    • Protocol: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

    • Causality: A high-quality crystal will diffract X-rays strongly and uniformly, leading to a high-resolution dataset.

  • Data Collection:

    • Objective: To measure the intensities of the diffracted X-ray beams.

    • Protocol: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer (e.g., a Bruker or Rigaku instrument with CuKα or MoKα radiation). The crystal is rotated, and a series of diffraction images are collected at different orientations.

    • Causality: Collecting a complete dataset over a wide range of angles is essential for accurately determining the electron density distribution and, consequently, the atomic positions.

  • Data Reduction and Structure Solution:

    • Objective: To process the raw diffraction images and obtain an initial structural model.

    • Protocol: The collected images are integrated to determine the intensities of the diffraction spots. These intensities are then corrected for various experimental factors. Software such as SHELXS or Olex2 is used to solve the phase problem and generate an initial electron density map.[8]

    • Causality: Accurate integration and correction are vital for obtaining reliable structure factors, which are the basis for solving the crystal structure.

  • Structure Refinement:

    • Objective: To optimize the initial structural model to best fit the experimental data.

    • Protocol: The atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors using software like SHELXL.[8]

    • Causality: Refinement leads to a more accurate and precise structural model, as indicated by metrics such as the R-factor.

  • Validation and Analysis:

    • Objective: To validate the final crystal structure and analyze its geometric and packing features.

    • Protocol: The final structure is validated using tools like checkCIF to ensure it conforms to crystallographic standards. The bond lengths, angles, torsion angles, and intermolecular interactions are then analyzed to understand the molecule's conformation and how it packs in the crystal.

    • Causality: Validation ensures the reliability of the determined structure, while detailed analysis provides the chemical and biological insights that are the ultimate goal of the experiment.

Advanced Analysis: Beyond the Molecular Structure

To gain a deeper understanding of the structure and properties of benzothiazine analogs, X-ray diffraction data is often complemented by computational methods.

Logical Relationship between Experimental and Computational Techniques

Advanced_Analysis XRD Single-Crystal X-ray Diffraction Experimental_Data Experimental Geometric Parameters (Bond Lengths, Angles) XRD->Experimental_Data DFT Density Functional Theory (DFT) Calculations Experimental_Data->DFT Validation of Theoretical Model HSA Hirshfeld Surface Analysis Experimental_Data->HSA Input for Analysis Optimized_Geometry Optimized Molecular Geometry DFT->Optimized_Geometry Electronic_Properties Electronic Properties (HOMO-LUMO, MEP) DFT->Electronic_Properties Intermolecular_Interactions Visualization & Quantification of Intermolecular Interactions HSA->Intermolecular_Interactions

Caption: The synergy between experimental X-ray data and computational analyses.

  • Density Functional Theory (DFT) Calculations: DFT is frequently used to optimize the molecular geometry obtained from X-ray diffraction, providing a theoretical model that can be compared with the experimental structure.[2][11] This comparison serves as a cross-validation. DFT also allows for the calculation of electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), which are crucial for understanding the reactivity and interaction of the molecule.[2]

  • Hirshfeld Surface Analysis (HSA): HSA is a powerful tool for analyzing intermolecular interactions in the crystal lattice.[2][11] By mapping the electron distribution, it provides a visual and quantitative breakdown of the different types of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces) and their relative contributions to the overall crystal packing.

Conclusion: An Integrated Approach for Novel Drug Discovery

The structural elucidation of benzothiazine analogs through X-ray diffraction, coupled with advanced computational analysis, provides an indispensable platform for modern drug discovery. By offering a detailed picture of the molecular architecture and intermolecular interactions, these techniques enable a deeper understanding of structure-activity relationships. This integrated approach empowers researchers to rationally design and synthesize novel benzothiazine derivatives with enhanced therapeutic efficacy and selectivity. The methodologies and comparative data presented in this guide serve as a comprehensive resource for scientists engaged in this exciting and impactful field of research.

References

  • Jahnavi, G., Kharche, A. P., et al. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia.
  • (2024, May 28). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances. Available at: [Link]

  • (2023, June 1). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. FULIR. Available at: [Link]

  • (2021). 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. Available at: [Link]

  • (2024, September 15). Synthesis, X-ray, spectroscopic characterizations, DFT calculations, Hirschfeld surface analyses, molecular docking, and molecular dynamic simulations of some 1,4-benzothiazine-1,1-dioxide derivatives as human kinase CK2 inhibitors. Journal of Molecular Structure. Available at: [Link]

  • Al-Omran, F., & El-Khair, A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SCIRP. Available at: [Link]

  • (2017, February 27). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]

  • Ahmad, S., et al. (2021). Synthesis, single crystal X-ray, spectroscopic and computational (DFT) studies 2,1-benzothiazine based hydrazone derivatives. Journal of Molecular Structure. Available at: [Link]

  • (2016, August 15). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]

  • X-ray crystal structure of 1,4-benzothiazine derivative. ResearchGate. Available at: [Link]

  • (2024, April 11). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. Available at: [Link]

  • Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. Available at: [Link]

  • (2016, February 4). New Routes for the Synthesis Novel Heterocyclic via Formation of C-N Bond and via Cleavage a Thiazine Ring of Benzothiazine. Juniper Publishers. Available at: [Link]

  • 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. ResearchGate. Available at: [Link]

  • 4-hydroxy-2h-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide-oxalohydrazide (1:1): x-ray structure and dft calculations. Zhurnal Strukturnoi Khimii. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Benzothiazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzothiazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various series of 1,4-benzothiazin-3-one derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. By delving into the causality behind experimental design and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising compounds.

The Enduring Appeal of the 1,4-Benzothiazin-3-one Core

The 1,4-benzothiazine nucleus is a key pharmacophore in a range of therapeutically important molecules.[1][2] Its inherent structural features, including the fused benzene and thiazine rings, provide a rigid framework that can be strategically functionalized to modulate biological activity. The presence of nitrogen and sulfur atoms offers sites for hydrogen bonding and other non-covalent interactions with biological targets, making it an attractive starting point for the design of novel therapeutic agents.[1][2]

Comparative SAR Analysis: Unlocking Therapeutic Potential

The therapeutic efficacy of 1,4-benzothiazin-3-one derivatives is intricately linked to the nature and position of substituents on the core structure. This section dissects the SAR of different series, drawing comparisons across various biological activities.

Antimicrobial Activity: Targeting Bacterial Defenses

Several series of 1,4-benzothiazin-3-one derivatives have been investigated for their ability to combat microbial growth. A common synthetic strategy involves the reaction of 2-aminothiophenol with various reagents to construct the benzothiazine core, which is then further functionalized.

One notable series involves the introduction of a pyrazole moiety at the 2-position of the 1,4-benzothiazin-3-one ring. The synthesis of these compounds often starts with the cyclization of 2-aminothiophenol with maleic anhydride, followed by reaction with hydrazine hydrate and subsequent condensation with a substituted phenylazo pyrazole derivative.[3] The rationale behind incorporating the pyrazole ring, a well-known pharmacophore, is to enhance the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of 2-(Pyrazol-1-yl)carbonylmethyl-1,4-benzothiazin-3-one Derivatives [3]

CompoundRZone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. S. lactis
6aH1514
6b4-CH₃1615
6c4-Cl1817
6d4-NO₂2019
Ampicillin-2221

The data in Table 1 clearly indicates that substitution on the phenylazo group at the 4-position significantly influences antibacterial activity against Gram-positive bacteria.[3] The presence of an electron-withdrawing group, such as a chloro (6c) or nitro (6d) group, leads to a marked increase in the zone of inhibition compared to the unsubstituted analog (6a) and the electron-donating methyl group (6b).[3] This suggests that electronic effects play a crucial role in the interaction of these compounds with their bacterial target. The nitro-substituted compound 6d exhibited the most promising activity, approaching that of the standard drug, ampicillin.[3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The 1,4-benzothiazine scaffold has also been explored for its potential in cancer therapy. A variety of derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. A common approach involves the oxidative cycloaddition of 2-aminobenzenethiol with 1,3-dicarbonyl compounds.

One study focused on 2,3-disubstituted-1,4-benzothiazines and their activity against the A-549 lung cancer cell line. The rationale for these modifications was to explore the impact of varying the lipophilicity and steric bulk at these positions on anticancer potency.

Table 2: Anticancer Activity of Substituted 1,4-Benzothiazine Derivatives against A-549 Lung Cancer Cells

CompoundIC₅₀ (µM)
3aCH₃OCH₃>100
3bCH₃OC₂H₅85.3
3cCH₃OC₃H₇42.1
3dC₂H₅OC₂H₅76.5

The results in Table 2 demonstrate a clear SAR trend. For a fixed methyl group at the 3-position (R¹), increasing the length of the alkyl chain of the ester group at the 2-position (R²) from methyl (3a) to propyl (3c) leads to a significant increase in anticancer activity, with the IC₅₀ value dropping from >100 µM to 42.1 µM. This suggests that enhanced lipophilicity in this region of the molecule is beneficial for its cytotoxic effect. Comparing compounds 3b and 3d , where the ester group is kept constant as ethyl, increasing the bulk at the 3-position from methyl to ethyl results in a slight decrease in activity. This indicates that while lipophilicity is important, steric factors at the 3-position may also play a role in the compound's ability to interact with its biological target.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1,4-benzothiazin-3-one derivative and for a key biological assay.

Synthesis of 2H,4H-2-[3,5-dimethyl-4-(4-nitrophenyl)azopyrazol-1-yl]carbonylmethyl-3-oxo-1,4-benzothiazine (6d)[3]

This protocol describes a conventional method for the synthesis of a potent antibacterial agent.

Step 1: Synthesis of 3,4-dihydro-2-methoxycarbonylmethyl-3-oxo-2H-1,4-benzothiazine (3)

  • A mixture of 2-aminothiophenol (1.25 g, 0.01 mol) and maleic anhydride (0.98 g, 0.01 mol) in methanol (50 mL) is refluxed in the presence of concentrated sulfuric acid (2 mL) for 8 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with a 5% sodium bicarbonate solution, and then with water.

  • The crude product is recrystallized from ethanol to yield compound 3 .

Step 2: Synthesis of 2H,4H-2-hydrazinocarbonylmethyl-3-oxo-1,4-benzothiazine (4)

  • Compound 3 (2.37 g, 0.01 mol) is refluxed with hydrazine hydrate (1.0 g, 0.02 mol) in methanol (50 mL) for 6 hours.

  • The reaction mixture is concentrated, cooled, and the precipitated solid is filtered and recrystallized from ethanol to afford compound 4 .

Step 3: Synthesis of 3,5-dimethyl-4-(4-nitrophenyl)azopyrazole (5d)

  • 4-Nitroaniline (1.38 g, 0.01 mol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (3 mL) and cooled to 0-5 °C.

  • A solution of sodium nitrite (0.7 g, 0.01 mol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is added to a solution of acetylacetone (1.0 g, 0.01 mol) and sodium acetate (5 g) in ethanol (50 mL) at 0-5 °C.

  • The mixture is stirred for 30 minutes, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give compound 5d .

Step 4: Synthesis of 2H,4H-2-[3,5-dimethyl-4-(4-nitrophenyl)azopyrazol-1-yl]carbonylmethyl-3-oxo-1,4-benzothiazine (6d)

  • A mixture of compound 4 (2.37 g, 0.01 mol) and compound 5d (2.47 g, 0.01 mol) in glacial acetic acid (20 mL) is refluxed for 10 hours.

  • The reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product 6d .

Anticancer Activity Evaluation: MTT Assay Protocol[5][6][7][8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Human cancer cells (e.g., A-549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

  • A control group of cells is treated with medium containing the same concentration of DMSO as the test compounds.

  • The plate is incubated for 48-72 hours at 37°C with 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR workflow and key structural relationships.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis A Lead Compound (1,4-Benzothiazin-3-one Core) B Structural Modification (e.g., R-group substitution) A->B Hypothesis-driven modification C Synthesis of Analog Library B->C D In Vitro Screening (e.g., Antimicrobial, Anticancer Assays) C->D Testing the library E Data Collection (e.g., MIC, IC50 values) D->E F Identify SAR Trends E->F Structure-Activity Correlation G Design Next Generation Compounds F->G Informed Design G->B Iterative Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

SAR_Antimicrobial cluster_substituents Substituent Effects on Antimicrobial Activity Core 1,4-Benzothiazin-3-one Core R EWGs Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Core:f1->EWGs Increased Activity EDGs Electron-Donating Groups (e.g., -CH₃) Core:f1->EDGs Decreased Activity

Caption: Impact of electronic effects on the antimicrobial activity of 1,4-benzothiazin-3-ones.

SAR_Anticancer cluster_modifications Substituent Effects on Anticancer Activity Core 1,4-Benzothiazin-3-one Core Lipophilicity Increased Lipophilicity at R² (Longer alkyl chain) Core:f2->Lipophilicity Increased Potency Sterics Increased Steric Bulk at R¹ Core:f1->Sterics Modulated Activity

Caption: Influence of lipophilicity and sterics on the anticancer activity of 1,4-benzothiazin-3-ones.

Conclusion

The 1,4-benzothiazin-3-one scaffold represents a versatile and promising platform for the development of new therapeutic agents. As demonstrated in this guide, systematic structural modifications, guided by rational drug design principles, can lead to significant enhancements in biological activity. The comparative analysis of SAR across different series highlights the importance of considering electronic effects, lipophilicity, and steric factors in the design of potent and selective inhibitors. The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and evaluate their own novel 1,4-benzothiazin-3-one derivatives, thereby contributing to the ongoing discovery of new medicines.

References

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry, 9, S227-S231. [Link]

  • Kumar, A., & Sharma, S. (2018). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-18. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Gautam, N., & Singh, T. (2018). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Asian Journal of Pharmaceutical and Clinical Research, 11(3), 332-336. [Link]

  • National Center for Biotechnology Information (US). (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Kumar, A., & Sharma, S. (2018). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 882. [Link]

  • El-Sayed, M. A. A., et al. (2021). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Fravolini, A., et al. (1989). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica, 44(4), 335-345. [Link]

  • Reddy, T. S., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4637. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Sorn-in, C., et al. (2021). Anticancer activities IC50 (μM) of 10-substituted... ResearchGate. [Link]

  • Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(9), 1-15. [Link]

  • Kumar, R., et al. (2019). Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current Cancer Drug Targets, 24(5), 358-371. [Link]

  • Singh, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Gupta, A., & Gupta, R. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]

  • Kumar, A., & Sharma, S. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1071. [Link]

  • Wnuk, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Reddy, G. C., et al. (2025). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Methyl-1,4-benzothiazin-3-one

[1][2]

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a heterocyclic organic sulfide/amide. It must never be disposed of down the drain. Its sulfur and nitrogen content requires high-temperature incineration with specific flue gas scrubbing to prevent the release of toxic SOx and NOx gases.

Chemical Profile
PropertySpecification
Chemical Name 4-Methyl-2H-1,4-benzothiazin-3(4H)-one
CAS Number 37142-87-3 (Typical for the N-methyl derivative)
Molecular Formula C₉H₉NOS
Key Functional Groups Thioether (Sulfur), Cyclic Amide (Lactam)
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in organic solvents (DMSO, DCM, Methanol)

Hazard Assessment & Waste Characterization

Expert Insight: As scientists, we must look beyond the generic "Irritant" label. The structural presence of a thioether (-S-) and a lactam ring dictates our disposal strategy.

The "Why" Behind the Protocol
  • Oxidation Risk (Incompatibility): The sulfur atom at position 1 is nucleophilic. Crucial Warning: Do not mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). This can lead to rapid, exothermic oxidation to the sulfoxide/sulfone, potentially causing pressure buildup or fire in waste containers.

  • Incineration Requirement: Upon combustion, the sulfur yields Sulfur Dioxide (SO₂) and the nitrogen yields Nitrogen Oxides (NOx). Standard open burning or low-grade incineration is insufficient. The waste must be routed to a facility equipped with alkaline scrubbers.

  • Aquatic Toxicity: Benzothiazine derivatives often exhibit biological activity (hence their use in drug discovery). We treat them as "Aquatic Chronic 2" (Toxic to aquatic life with long-lasting effects) as a precautionary baseline unless specific EC50 data proves otherwise.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Applicability: Expired reagents, weighing errors, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: "4-Methyl-1,4-benzothiazin-3-one"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Segregation: Keep separate from "Oxidizing Solids."

B. Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC waste containing the compound.

  • Solvent Compatibility Check: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acids/bases, neutralize carefully before adding to the solvent carboy to prevent drum pressurization.

  • Precipitation Check: If the compound is in a saturated solution, it may precipitate upon mixing with other waste solvents. Best Practice: Dedicate a separate small container (e.g., 4L bottle) for this specific stream if high concentrations (>5%) are present, to avoid clogging main waste lines.

C. Contaminated Consumables

Applicability: Gloves, weighing boats, paper towels.

  • Bagging: Place all solid contaminated items into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into the solid hazardous waste drum (often the "Lab Trash" drum destined for incineration).

  • Sharps: If needles/syringes were used, they go immediately into a rigid Sharps container, regardless of chemical contamination.

Decision Matrix: Waste Stream Workflow

Visualizing the logic flow ensures no critical decision points are missed.

DisposalWorkflowStartWaste Generation:4-Methyl-1,4-benzothiazin-3-oneStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure SubstanceLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidContainerContainer: Wide-mouth HDPELabel: Toxic Organic SolidSolidPath->SolidContainerSolventCheckPrimary Solvent?LiquidPath->SolventCheckIncinerationFinal Disposal:High-Temp Incineration(w/ Scrubber)SolidContainer->IncinerationHaloHalogenated(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloHaloWasteStream: Halogenated WasteCode: F002 / D001Halo->HaloWasteNonHaloWasteStream: Non-Halo OrganicCode: D001 (Ignitable)NonHalo->NonHaloWasteHaloWaste->IncinerationNonHaloWaste->Incineration

Caption: Logical workflow for segregating 4-Methyl-1,4-benzothiazin-3-one waste streams based on physical state and solvent carrier.

Regulatory Compliance (RCRA - USA Focus)

While 4-Methyl-1,4-benzothiazin-3-one is not explicitly listed on the EPA "P" or "U" lists, it is regulated based on characteristics .

Waste CharacteristicCodeApplicability
Ignitability D001 Applicable if the compound is dissolved in flammable solvents (Flash point <60°C).[1]
Toxicity (Characteristic) D000 Not standard, but if mixed with Chloroform (D022) or Pyridine (D038), the mixture assumes those codes.
Halogenated Solvents F002 Applicable if dissolved in Methylene Chloride or similar spent solvents.

Self-Validating Compliance Step: Before closing a waste container, verify: Does the label match the solvent carrier? Have I excluded oxidizers?

Emergency Contingencies

Spill Cleanup (Bench Scale < 50g)
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Containment: If solid, cover with a damp paper towel to prevent dust generation. If liquid, dike with absorbent pads.

  • Neutralization: Not required for this compound.

  • Cleanup: Scoop solids or absorbed liquids into a dedicated waste bag.

  • Decontamination: Wipe the surface with a soap/water solution, followed by Ethanol. The compound is organic-soluble; water alone may smear it.

Exposure Response[2][6]
  • Skin: Wash with soap and water for 15 minutes. (Compound is lipophilic; soap is essential).

  • Eyes: Rinse for 15 minutes.[2] Seek medical attention if irritation persists.

References

  • PubChem. (2025).[3] Compound Summary: 4-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 37142-87-3). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press.[4] [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-Methyl-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Methyl-1,4-benzothiazin-3-one (and its related benzothiazinone derivatives) is a heterocyclic scaffold frequently employed in pharmaceutical research, particularly for antitubercular and antimicrobial drug discovery.

As a research chemical often lacking comprehensive toxicological data, it must be handled under the Precautionary Principle . Users must assume it possesses the hazards typical of the benzothiazine class: Acute Toxicity (Oral) , Skin/Eye Irritation , and Skin Sensitization .

Critical Hazard Profile (GHS Classification Estimates*)
Hazard CategoryHazard StatementSignal Word
Acute Toxicity (Oral) H302: Harmful if swallowedWARNING
Skin Irritation H315: Causes skin irritationWARNING
Eye Irritation H319: Causes serious eye irritationWARNING
STOT - SE H335: May cause respiratory irritationWARNING

*Based on Structural Activity Relationship (SAR) data for benzothiazinone analogs (CAS 37142-87-3, CAS 5325-20-2).

Hierarchy of Controls: The Foundation

PPE is the last line of defense. Effective safety relies on the rigorous application of engineering controls before PPE is even selected.

Hierarchy cluster_0 Most Effective cluster_1 Primary Barrier cluster_2 Least Effective (User Dependent) Elimination Elimination (Not possible for synthesis target) Substitution Substitution (Use less toxic analog if viable) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Vented Balance Enclosure) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin PPE PPE (Gloves, Goggles, Respirators) Admin->PPE

Figure 1: The Hierarchy of Controls applied to research chemicals. PPE is critical but relies on the failure of upstream controls.

Detailed PPE Specifications

Do not default to generic "lab safety" gear. The physical state (crystalline powder) and solvent compatibility dictate specific choices.

A. Hand Protection (Glove Selection)

Risk: Dermal absorption is a significant pathway, especially when the compound is dissolved in organic solvents like DMSO or DMF, which act as carrier vehicles through the skin.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Dry Powder Handling Nitrile ≥ 0.11 mm> 480 min (Solids)Standard single gloving acceptable.
Solubilization (DMSO/DMF) Nitrile + Laminate N/A> 480 min (Solvents)Double Gloving Mandatory. Inner: Nitrile. Outer: Silver Shield/Laminate (if immersion risk) or Heavyweight Nitrile.
Cleanup/Spills Nitrile (Heavy Duty) ≥ 0.20 mmHigh DurabilityChange immediately if splashed.

Scientist's Note: Latex is NOT recommended due to poor resistance to the organic solvents typically used to dissolve benzothiazinones.

B. Eye & Face Protection

Risk: Fine electrostatic dust can bypass standard safety glasses.

  • Requirement: Chemical Splash Goggles (indirect venting) are required when handling the dry powder outside a sealed enclosure.

  • Standard: ANSI Z87.1 (US) or EN 166 (EU).

  • Contact Lenses: Discouraged unless worn with sealed goggles.

C. Respiratory Protection

Risk: Inhalation of dust during weighing or transfer.

  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If hood unavailable): N95 (US) or P2 (EU) particulate respirator.

  • Emergency: Full-face respirator with P100/Organic Vapor cartridges if a large spill occurs outside the hood.

D. Body Protection[1][2]
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.

  • High Risk: Tyvek® arm sleeves or a disposable apron are recommended during weighing to prevent powder accumulation on reusable lab coat cuffs.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

This workflow minimizes exposure to airborne particulates.

Handling cluster_solvent Critical Control Point Start Start: PPE Check (Goggles, Nitrile Gloves) Balance Balance Preparation (Verify Static Control) Start->Balance Weigh Weighing (Inside Vented Enclosure) Balance->Weigh Dissolve Solubilization (Add Solvent via Syringe) Weigh->Dissolve Seal Seal Container (Parafilm/Cap) Dissolve->Seal Clean Decon Balance (Wet Wipe) Seal->Clean

Figure 2: Step-by-step workflow for handling benzothiazinone powders.

Step-by-Step Narrative:

  • Static Check: Benzothiazinones are often electrostatic. Use an anti-static gun or bar on the balance before opening the vial to prevent "flying powder."

  • Weighing: Perform all weighing inside a fume hood or a powder containment balance enclosure.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolizing the powder.

  • Decontamination: Wipe the exterior of the vial and the balance area with a methanol-dampened wipe immediately after finishing.

Protocol B: Spill Management

Scenario: 500mg vial of powder dropped on the floor.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Wear double nitrile gloves, goggles, and an N95 respirator.

  • Containment: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop up the damp material and glass shards. Place in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water, then a solvent wipe.

Waste Disposal

Disposal must comply with local environmental regulations (RCRA in US, List of Wastes in EU).

Waste StreamClassificationContainer Type
Solid Waste Hazardous Chemical WasteYellow/Black bag or Drum (Incineration)
Liquid Waste (DMSO/Solvent) Halogenated/Non-Halogenated OrganicHDPE Carboy (Solvent Waste)
Contaminated PPE Hazardous DebrisSolid Waste Bin

Note: Do not dispose of 4-Methyl-1,4-benzothiazin-3-one down the drain. It is potentially toxic to aquatic life (H400/H410 analogs).[1][2]

References

  • PubChem. (2023). 4H-1,4-Benzothiazin-3-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[3] Science, 324(5928), 801-804. (Provides context on biological activity and potency). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.